molecular formula C10H10N2O B353837 3-(2-Hydroxy-5-methylphenyl)pyrazole CAS No. 57148-86-4

3-(2-Hydroxy-5-methylphenyl)pyrazole

Cat. No.: B353837
CAS No.: 57148-86-4
M. Wt: 174.2g/mol
InChI Key: KFOTULBCYDISHU-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its structural features, including the ability to participate in hydrogen bonding and various other molecular interactions, make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The versatility of the pyrazole core allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. nih.gov

This structural adaptability has led to the incorporation of the pyrazole moiety into a wide array of approved drugs, demonstrating its clinical significance. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anti-obesity medication rimonabant (B1662492). nih.gov The proven success of these drugs has solidified the status of the pyrazole scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com Consequently, the pyrazole nucleus continues to be a focal point of intensive research for the development of new therapeutic agents. nih.gov

Overview of Therapeutic and Industrial Relevance of Pyrazole Derivatives

The therapeutic and industrial applications of pyrazole derivatives are extensive and varied. nih.gov In the pharmaceutical industry, these compounds have demonstrated a broad spectrum of biological activities, including:

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govijpsjournal.com

Anticancer Activity: A significant number of pyrazole-based compounds have been investigated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation. mdpi.comnih.govnih.gov

Antimicrobial Properties: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents. nih.gov

Antiviral Activity: Certain pyrazole analogs have been identified as having potential antiviral effects. nih.gov

Neuroprotective and Anticonvulsant Activities: Research has also explored the potential of pyrazole derivatives in treating neurological disorders. researchgate.net

Beyond the pharmaceutical realm, pyrazole derivatives have found applications in the agrochemical industry as herbicides and insecticides. nih.gov Their diverse functionalities make them valuable intermediates in organic synthesis and material science. researchgate.net

Research Landscape of Hydroxyphenyl Pyrazole Compounds

Within the broad class of pyrazole derivatives, those bearing a hydroxyphenyl substituent have garnered considerable attention from the scientific community. The presence of a hydroxyl group on the phenyl ring introduces a key functional group that can participate in hydrogen bonding, a critical interaction for binding to many biological targets. The position of the hydroxyl group and the presence of other substituents on the phenyl ring can significantly influence the biological activity of the compound.

Research into hydroxyphenyl pyrazole compounds has revealed a range of promising biological activities. Studies have demonstrated their potential as:

Anti-inflammatory Agents: Several hydroxyphenyl pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov For instance, some compounds have shown significant inhibition of inflammatory mediators.

Anticancer Agents: The anticancer potential of hydroxyphenyl pyrazoles is an active area of investigation. nih.govnih.gov Research has shown that certain derivatives can inhibit the growth of various cancer cell lines. nih.govnih.gov For example, a series of 4,5-dihydropyrazole derivatives containing a hydroxyphenyl moiety were designed and synthesized as potential inhibitors of the BRAF(V600E) kinase, a key target in some cancers. mdpi.com

Antioxidant Agents: The phenolic hydroxyl group can also impart antioxidant properties to these molecules, which is a desirable feature in the context of various diseases associated with oxidative stress. nih.gov

The synthesis of hydroxyphenyl pyrazoles often involves the cyclization of a chalcone (B49325) precursor with hydrazine (B178648) or a substituted hydrazine. nih.govacs.org Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.gov

Table 1: Examples of Biologically Active Hydroxyphenyl Pyrazole Derivatives

Compound Name Biological Activity Reference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Anticancer (BRAF(V600E) inhibitor) mdpi.com
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Anticancer (BRAF(V600E) inhibitor) mdpi.com

Contextualizing 3-(2-Hydroxy-5-methylphenyl)pyrazole within Current Research Paradigms

The specific compound, this compound, fits squarely within the research paradigm of hydroxyphenyl pyrazoles. Its structure features a pyrazole ring substituted at the 3-position with a 2-hydroxy-5-methylphenyl group. This particular arrangement of substituents, with a hydroxyl group ortho to the point of attachment to the pyrazole ring and a methyl group in the para position, presents a unique chemical entity with the potential for distinct biological activities.

While extensive, dedicated research on this compound is not widely available in the public domain, its synthesis has been reported as part of broader chemical libraries. orientjchem.org The synthesis of such a compound would likely follow the established methodologies for pyrazole formation, potentially through the reaction of a corresponding chalcone with hydrazine.

Based on the known biological activities of structurally related hydroxyphenyl pyrazoles, it is plausible to hypothesize that this compound could exhibit anti-inflammatory, anticancer, or antioxidant properties. The presence of the ortho-hydroxyl group could facilitate intramolecular hydrogen bonding, influencing the compound's conformation and its interaction with biological macromolecules. The methyl group at the 5-position of the phenyl ring could also impact its lipophilicity and metabolic stability.

Further dedicated studies are required to elucidate the specific synthesis, characterization, and biological evaluation of this compound to fully understand its potential within the landscape of medicinal chemistry.

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 57148-86-4 scbt.com
Molecular Formula C₁₀H₁₀N₂O scbt.comuni.lu
Molecular Weight 174.19 g/mol scbt.com

| IUPAC Name | 4-methyl-2-(1H-pyrazol-3-yl)phenol | uni.lu |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Celecoxib
Crizotinib
Rimonabant
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOTULBCYDISHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425657
Record name 3-(2-Hydroxy-5-methylphenyl)pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID40425657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-86-4
Record name 3-(2-Hydroxy-5-methylphenyl)pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57148-86-4
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Synthetic Methodologies for 3 2 Hydroxy 5 Methylphenyl Pyrazole and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Synthesisresearchgate.netdergipark.org.trnih.gov

The construction of the pyrazole ring is most commonly achieved through the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon electrophilic synthon. Variations in this fundamental approach define the classical and contemporary methods.

Cyclocondensation Reactionsdergipark.org.tr

Cyclocondensation is the most traditional and widely employed method for pyrazole synthesis. This strategy typically involves the reaction of hydrazine with 1,3-difunctional compounds like 1,3-diketones or α,β-unsaturated carbonyl compounds (chalcones).

The reaction of 1,3-diketones with hydrazines, known as the Knorr pyrazole synthesis, is a direct and efficient route. mdpi.com For the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a key intermediate is a 1,3-diketone bearing the 2-hydroxy-5-methylphenyl group. For instance, the Baker-Venkataraman rearrangement of the ester derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone can yield the required 1-(2-Hydroxy-5-methyl-phenyl)-3-aryl-propane-1,3-dione. orientjchem.org Subsequent reaction of this diketone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the cyclized pyrazole product. The reaction often proceeds by refluxing the mixture, with the regioselectivity depending on the substitution pattern of the diketone and the hydrazine derivative used. organic-chemistry.org

Another robust cyclocondensation approach utilizes α,β-unsaturated ketones, commonly known as chalcones. The synthesis of the requisite chalcone (B49325) precursor, such as 1-(2-hydroxy-5-methylphenyl)-3-aryl-2-propen-1-one, is achieved via a Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and an appropriate aryl aldehyde. nih.govorientjchem.org The resulting chalcone can then be reacted with hydrazine hydrate. This reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. nih.govelifesciences.org If the reaction is performed under milder conditions or with substituted hydrazines, the intermediate pyrazoline may be isolated, which can then be oxidized to the aromatic pyrazole. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Precursor TypeKey ReactantsConditionsProduct TypeYieldReference
1,3-Diketone1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, HydrazineReflux in Ethanol3-(2-Hydroxy-5-methylphenyl)-5-(4-propoxyphenyl)pyrazole71% (for diketone) orientjchem.org
Chalcone1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, Hydrazine HydrateReflux in Acetic Acid3-(2-Hydroxy-5-methylphenyl)-5-(3-methylthiophen-2-yl)pyrazoleNot specified nih.gov
ChalconeChalcones, Hydrazine HydrateReflux in Glacial Acetic AcidN-acetyl-pyrazoline derivatives50-82% nih.govelifesciences.org
1,3-Monothiodiketone1,3-Bis(het)aryl-monothio-1,3-diketones, ArylhydrazinesReflux in Ethanol1-Aryl-3,5-bis(het)arylpyrazolesGood to Excellent acs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactionsdergipark.org.trnih.gov

The 1,3-dipolar cycloaddition offers a powerful and atom-economical pathway to pyrazoles. nih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govacs.org

For the synthesis of this compound, one could envision the reaction between a diazo compound and an alkyne bearing one of the required substituents. A plausible route would be the reaction of 2-ethynyl-4-methylphenol with diazomethane. Alternatively, a diazo compound could be generated in situ from the tosylhydrazone of an appropriate aldehyde, which then reacts with an alkyne. acs.org This method can be highly regioselective, depending on the electronic nature of the substituents on both the diazo compound and the alkyne. acs.org The reaction often proceeds under thermal conditions, and in some cases, without the need for a catalyst, making it a "clean" synthetic process. rsc.orgrsc.org

Table 2: 1,3-Dipolar Cycloaddition Approaches to Pyrazoles
1,3-Dipole SourceDipolarophileConditionsKey FeatureReference
α-Diazocarbonyl compoundsAlkynesHeating, Solvent-freeHigh yields, no work-up needed rsc.orgrsc.org
Tosylhydrazone salts (in situ diazo generation)Terminal AlkynesOne-potRegioselective formation of 3,5-disubstituted pyrazoles acs.org
α-Bromo-N-tosylhydrazonesTerminal Alkynes, NH-azolesBase (K₂CO₃), CH₃CN, 60 °CThree-component cascade synthesis rsc.org
Diazo compoundsElectron-deficient alkenesVariousAtom-economic strategy for functionalized pyrazoles nih.gov

Multi-component Reactions (MCRs)dergipark.org.trnih.govmdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgrsc.org

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org To synthesize a derivative of this compound, one could employ a four-component reaction of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. mdpi.comjetir.org These reactions are often catalyzed by a base or a Lewis acid and can be performed in environmentally friendly solvents like water. longdom.org The versatility of MCRs allows for the creation of highly substituted pyrazole cores in a single step, which would otherwise require a multi-step sequence. beilstein-journals.orgrsc.org

Table 3: Multi-component Reactions for Pyrazole Synthesis
ComponentsCatalyst/MediumProduct TypeKey AdvantageReference
Enaminones, Benzaldehyde (B42025), Hydrazine-HClAmmonium (B1175870) acetate (B1210297) / WaterPolyfunctionalized pyrazolesGreen, straightforward protocol longdom.org
Aldehydes, 1,3-Dicarbonyls, HydrazinesVarious catalystsSubstituted pyrazolesIn situ generation of intermediates beilstein-journals.org
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine HydratePiperidine / WaterPyrano[2,3-c]pyrazolesTime-efficient, room temperature mdpi.com
α-Bromo-N-tosylhydrazones, Alkynes, NH-azolesK₂CO₃ / CH₃CNPolysubstituted pyrazolesFast generation of molecular diversity rsc.org

Green Chemistry Principles in Pyrazole Synthesisresearchgate.netdergipark.org.trnih.govrsc.orgmdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this often involves minimizing or eliminating hazardous solvents and reducing energy consumption through methods like solvent-free reactions and microwave assistance.

Solvent-Free Synthetic Protocolsdergipark.org.trnih.gov

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. tandfonline.comtandfonline.com Many pyrazole syntheses can be adapted to solvent-free conditions. For example, the cyclocondensation of chalcones with hydrazine hydrate can be performed by simply grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net

Another approach involves using a small amount of a reusable, non-volatile medium like an ionic liquid to facilitate the reaction. jetir.org Researchers have successfully synthesized pyrano[2,3-c]pyrazole derivatives through a multi-component reaction under solvent-free conditions using an ionic liquid catalyst, achieving high yields in very short reaction times. jetir.org Similarly, other protocols have been developed for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions in the presence of tetrabutylammonium (B224687) bromide, which acts as a polar reaction medium. tandfonline.comtandfonline.com

Table 4: Solvent-Free Protocols for Pyrazole Synthesis
ReactantsMethod/CatalystConditionsKey AdvantageReference
Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateIonic Liquid (NMPyTs)GrindingSimple workup, short reaction time (7-15 min) jetir.org
Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesTetrabutylammonium bromide (TBAB)Room TemperatureEnvironmentally friendly, good yields (75-86%) tandfonline.comtandfonline.com
Chalcones, HydrazinesGrindingRoom TemperatureEnvironmentally benign methodology researchgate.net
α-Diazocarbonyl substrates, AlkynesHeatingSolvent-freeHigh yields, no purification needed rsc.orgrsc.org

Microwave-Assisted Synthesisdergipark.org.trnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr By using microwave irradiation, reaction times can often be reduced from hours to minutes, and yields can be significantly improved compared to conventional heating methods. nih.govthepharmajournal.com

The synthesis of pyrazoles from chalcones and hydrazines is particularly amenable to microwave assistance. nih.govthepharmajournal.comuobasrah.edu.iq For instance, the condensation of an acetophenone (B1666503) with an aldehyde to form a chalcone, followed by its cyclization with hydrazine hydrate, can be efficiently carried out in a microwave reactor. nih.govrsc.org These reactions are often performed in a minimal amount of a high-boiling polar solvent like ethanol or acetic acid, or sometimes under solvent-free conditions. mdpi.comrsc.org The rapid, localized heating provided by microwaves allows for efficient energy transfer, leading to faster and cleaner reactions. dergipark.org.tr

Table 5: Examples of Microwave-Assisted Pyrazole Synthesis
ReactantsConditionsReaction TimeYieldReference
Chalcones, Hydrazine Hydrate, Oxalic AcidEthanol, Acetic acid (cat.)Not specifiedHigh nih.gov
Acetophenone, p-Substituted Benzaldehyde, HydrazinePiperidine (cat.), Microwave irradiation2 minHigh thepharmajournal.com
Tosylhydrazones, α,β-Unsaturated CarbonylsSolvent-free, Microwave irradiationShortHigh mdpi.com
Quinolin-2(1H)-one-based chalcones, ArylhydrazinesAcetic Acid, 360W, 120°C7-10 min68-86% rsc.org
Chalcones, Phenyl HydrazineAcetic Acid/Water, 150W, 100°C5-30 min58-75% rsc.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating chemical reactions by providing the necessary activation energy through acoustic cavitation. rsc.orgmdpi.com This technique, known as sonochemistry, offers several advantages, including shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. rsc.orgmdpi.comsemanticscholar.org

The synthesis of pyrazole derivatives is well-suited to ultrasound assistance. For instance, a series of 5-aryl-1H-pyrazole derivatives have been synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine hydrate under ultrasound irradiation without a catalyst, achieving high yields in a short time. rsc.org Another green protocol involves the catalyst-free synthesis of highly substituted pyrazoles via the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in a mixture of polyethylene (B3416737) glycol (PEG-400) and water under ultrasonic conditions. nih.gov This method is noted for its operational simplicity and reduced environmental impact. nih.gov

A highly relevant example is the ultrasound-assisted, three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones in water. researchgate.netacs.org This reaction demonstrates the utility of ultrasound in constructing complex molecules that incorporate a hydroxyphenyl-pyrazole-like substructure under environmentally friendly conditions. researchgate.netacs.org The use of ultrasound can significantly enhance the efficiency of such multicomponent reactions, making it a preferred method for synthesizing complex heterocyclic systems. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrazole Derivatives
Derivative TypeMethodConditionsReaction TimeYieldReference
Pyrazole-containing 1,3,4-oxadiazolesConventional (Reflux)Ethanolic KOH, 6-9 h6-9 hours59-66% mdpi.com
Pyrazole-containing 1,3,4-oxadiazolesMicrowave-AssistedEthanolic KOH, 400W, 5-8 min5-8 minutesGood mdpi.com
5-Aryl-1H-pyrazolesUltrasoundCatalyst-free, Room TempShortHigh rsc.org
PyranopyrazolesUltrasoundCoFe2O4 catalyst, Aqueous medium, 5 min5 minutesHigh mdpi.com

Aqueous Medium Reactions

Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. academie-sciences.fr Performing organic syntheses in water offers significant environmental and economic benefits. The synthesis of pyrazoles in aqueous media has been extensively explored, often leading to improved reaction rates and selectivities. academie-sciences.fracs.org

An "on water" synthesis method has been developed for N-unsubstituted pyrazoles by the cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride, which serves as a safer alternative to hydrazine. capes.gov.br This approach avoids toxic solvents and often does not require complex purification steps. capes.gov.br Another green protocol describes the synthesis of tetrasubstituted pyrazoles in water using cetyltrimethylammonium bromide (CTAB) as a surfactant, which facilitates the one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. academie-sciences.fr Furthermore, the synthesis of pyrazoles has been achieved in electrically charged water microdroplets, which leverages the unique acidity at the microdroplet interface to drive the reaction in milliseconds, a significant acceleration compared to bulk reactions. mdpi.com

Catalysis in Environmentally Benign Syntheses

The use of catalysts is central to green chemistry as they can increase reaction efficiency and reduce waste. acs.org Environmentally benign catalysts are typically non-toxic, recyclable, and can function under mild conditions, often in green solvents like water or ethanol. nih.govrsc.org

Several types of catalysts have been employed for the green synthesis of pyrazoles.

Heterogeneous Catalysts: Amberlyst-70, a recyclable resinous catalyst, has been used for the condensation of 1,3-diketones with hydrazines in water at room temperature. nih.gov Similarly, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. ias.ac.in Nanomagnetic catalysts, such as Fe3O4@SiO2, are particularly advantageous as they can be easily recovered using a magnet and reused multiple times without significant loss of activity. mdpi.comacs.org

Homogeneous Catalysts: Simple, inexpensive catalysts like ammonium chloride have been used for Knorr pyrazole synthesis in ethanol, a renewable solvent. rsc.org Molecular iodine has also been reported as an efficient catalyst for the one-pot, multi-component synthesis of highly functionalized pyrazoles in water. ingentaconnect.com

Biocatalysts: In an innovative approach, waste from kinnow peels has been developed into a green catalyst for synthesizing β-amino alcohols, showcasing the potential of biomass-derived catalysts in sustainable chemistry. mdpi.com

Table 2: Examples of Green Catalysts in Pyrazole Synthesis
CatalystCatalyst TypeReactionSolventKey AdvantagesReference
Amberlyst-70Heterogeneous (Resin)Condensation of 1,3-diketones and hydrazinesWaterRecyclable, non-toxic, inexpensive nih.gov
Ammonium ChlorideHomogeneousKnorr pyrazole synthesisEthanolReadily available, inexpensive, non-toxic rsc.org
Molecular IodineHomogeneousOne-pot multicomponent synthesisWaterEfficient, no by-product formation ingentaconnect.com
Nano-ZnOHeterogeneous (Nanocatalyst)Condensation of phenylhydrazine and ethyl acetoacetate-Excellent yield, short reaction time ias.ac.in
Fe3O4@SiO2Heterogeneous (Magnetic Nanocatalyst)Four-component synthesis of pyranopyrazolesH2O/EtOHMagnetically separable, reusable mdpi.comacs.org

Functionalization and Derivatization Strategies for the Chemical Compound

The dual reactive nature of this compound, possessing both a pyrazole ring and a hydroxyphenyl group, allows for a wide range of functionalization strategies. These modifications can be targeted at the pyrazole core, the phenolic ring, or can involve the construction of new fused ring systems.

Modification of the Pyrazole Ring

The pyrazole ring has several positions available for functionalization, including the two nitrogen atoms and the three carbon atoms (C3, C4, C5). Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Palladium-catalyzed C-H arylation allows for the direct attachment of aryl groups to the pyrazole nucleus. capes.gov.brnih.gov The reactivity of the C-H bonds in pyrazole typically follows the order C5 > C4 >> C3. capes.gov.br To overcome the low reactivity of the C3 position, a strategy involving a [2-(trimethylsilyl)ethoxymethyl] (SEM) protecting group has been developed. capes.gov.bracs.org This "SEM switch" transposes the protecting group between the two nitrogen atoms, effectively converting the unreactive C3 position into a reactive C5 position, enabling sequential and regioselective arylation. capes.gov.bracs.org Copper-catalyzed methods have also been developed for the aerobic oxidative C(sp2)–H amination to form the C-N bond in pyrazole synthesis. acs.orgacs.org

Formylation of the pyrazole ring is another key modification. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group at the C4 position of pyrazole derivatives, such as in the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This formyl group then serves as a versatile handle for further transformations. nih.gov

Substitution on the Hydroxyphenyl Moiety

The hydroxyphenyl group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing group, making the positions ortho and para to it highly reactive. libretexts.org

A direct example of this is the nitration of the phenolic ring. The synthesis of 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazoles has been reported, starting from 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-1-ones and reacting them with hydrazine hydrate. orientjchem.org This demonstrates that an electrophile (the nitronium ion, NO2+) is directed to the C3' position, which is ortho to the activating hydroxyl group. The hydroxyl group's strong activating nature facilitates reactions even with weak electrophiles. libretexts.org This inherent reactivity allows for various substitutions on the phenyl ring, enabling the tuning of the molecule's electronic and steric properties.

Introduction of Bridging Units and Fused Systems

The reactive sites on both the pyrazole and hydroxyphenyl moieties can be utilized to construct more complex molecular architectures, including bridged and fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. mdpi.comingentaconnect.com

Pyranopyrazoles: These fused systems can be synthesized through multicomponent reactions. mdpi.comresearchgate.net A common route involves the one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.govias.ac.in The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govresearchgate.net The synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from pyrazole-chalcone precursors highlights a method to fuse a pyranone ring to a pyrazole core. mdpi.com

Pyrazolo[3,4-b]pyridines: This fused heterocyclic system is of significant pharmacological interest. acs.orgingentaconnect.com Syntheses often start from 5-aminopyrazoles, which undergo cyclization with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov For instance, novel pyrazolo[3,4-b]pyridines have been synthesized by the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a ZrCl4 catalyst. mdpi.com One-pot syntheses are also available, such as the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, which proceeds with high regioselectivity. acs.org These strategies provide access to a diverse range of pyrazolo[3,4-b]pyridine derivatives decorated with various functional groups. acs.orgrsc.org

Synthetic Challenges and Optimization for this compound

The synthesis of this compound, while based on established reactions, presents several challenges that necessitate careful optimization of reaction conditions to ensure high yields and purity of the final product. These challenges primarily revolve around the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization reaction with hydrazine.

A significant challenge in the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and substituted hydrazines is controlling the regioselectivity. When an unsymmetrical diketone or a substituted hydrazine is used, the formation of two different regioisomers is possible. The choice of solvent and catalyst can play a crucial role in directing the reaction towards the desired isomer.

Another common issue is the formation of the intermediate pyrazoline, a partially saturated five-membered ring, which then needs to be oxidized to the aromatic pyrazole. organic-chemistry.org The choice of oxidizing agent and reaction conditions for this step is critical to avoid side reactions and ensure a high conversion rate. Common oxidation protocols include using bromine or simply heating the pyrazoline in a solvent like DMSO in the presence of oxygen. organic-chemistry.org

For 2'-hydroxychalcones, such as the precursor to this compound, there is a potential for competing cyclization reactions, leading to the formation of flavones or aurones as byproducts. The optimization of the reaction conditions, including temperature and the choice of catalyst, is essential to favor the formation of the desired pyrazole.

The synthesis of a nitro-derivative, 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazole, has been reported via the reaction of the corresponding chalcone with hydrazine hydrate in ethanol, indicating that this solvent is suitable for the cyclization step. inpressco.com

Optimization studies on the synthesis of pyrazoline derivatives from chalcones have explored various catalysts and solvents. For instance, glacial acetic acid and molecular iodine have been used to achieve excellent yields in shorter reaction times. nih.gov The reaction of chalcones with hydrazine hydrate in glacial acetic acid under reflux conditions is a commonly employed method. nih.gov

Interactive Data Table: Synthesis of Pyrazole Derivatives from Chalcones

EntryChalcone PrecursorHydrazine SourceSolventCatalyst/AdditiveReaction ConditionsProductYield (%)Reference
11-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl-2-propen-1-oneHydrazine hydrateEthanol-Reflux3-(2'-Hydroxy-3'-nitro-5'-methylphenyl)-5-aryl-pyrazole- inpressco.com
2ChalconeHydrazine hydrateGlacial Acetic Acid-Reflux, 6.5 hPyrazoline derivative- nih.gov
3ChalconePhenylhydrazineEthanolGlacial Acetic AcidReflux, 6-8 hPhenyl-substituted pyrazole-
4(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-oneHydrazine hydrate-Sodium impregnated on activated chicken eggshells (Na-ACE)-2,2'-(4,5-dihydro-1H-pyrazol-3,5-diyl)diphenol64 organic-chemistry.org

Note: The yields for entries 1 and 3 were not specified in the source material.

The data illustrates that the reaction conditions, particularly the choice of solvent and catalyst, are key variables in the synthesis of pyrazole derivatives from chalcones. The use of acidic catalysts like glacial acetic acid is common, and heterogeneous catalysts are also being explored for improved reaction efficiency and easier product purification.

Biological Activity and Pharmacological Potential of 3 2 Hydroxy 5 Methylphenyl Pyrazole Analogues

Anti-inflammatory Properties

Analogues of 3-(2-Hydroxy-5-methylphenyl)pyrazole have shown notable potential as anti-inflammatory agents. The anti-inflammatory effects of pyrazole (B372694) derivatives are often attributed to their ability to modulate key enzymes and pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. researchgate.net Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. For instance, celecoxib, a well-known anti-inflammatory drug, features a 1,5-diaryl pyrazole scaffold and exhibits high selectivity for COX-2. nih.gov Research into novel pyrazole analogues continues to yield compounds with significant COX-2 inhibitory activity. A study on new thymol-pyrazole hybrids revealed compounds with in vitro COX-2 inhibitory activity nearly equal to celecoxib. nih.gov Specifically, compounds 8b , 8g , 8c , and 4a from this series displayed IC50 values against COX-2 of 0.043, 0.045, 0.063, and 0.068 µM, respectively, comparable to celecoxib's IC50 of 0.045 µM. nih.gov

Furthermore, a series of novel pyrazole derivatives were designed as anticancer agents with selective COX-2 inhibition. nih.gov Compounds 11 , 12 , and 15 in this series demonstrated superior potency with IC50 values ranging from 0.043 to 0.049 μM. nih.gov Another study reported a novel pyrazole derivative, AD 532 , as a promising and safe anti-inflammatory agent due to its COX-2 inhibitory action and minimal side effects in preclinical studies. nih.gov Although this compound was a less potent COX-2 inhibitor in vitro compared to celecoxib, it showed a favorable safety profile. nih.gov

The structure-activity relationship of these compounds often highlights the importance of specific substitutions on the pyrazole and phenyl rings for COX-2 selectivity and potency. The presence of a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole is a common feature in many selective COX-2 inhibitors. nih.gov

Table 1: COX-2 Inhibition by Pyrazole Analogues

Compound IC50 (µM) for COX-2 Reference
Celecoxib 0.045 nih.gov
8b 0.043 nih.gov
8g 0.045 nih.gov
8c 0.063 nih.gov
4a 0.068 nih.gov
11 0.043-0.049 nih.gov
12 0.043-0.049 nih.gov
15 0.043-0.049 nih.gov

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, pyrazole analogues can modulate various inflammatory pathways. Inflammation is a complex process involving numerous mediators and signaling cascades. mdpi.com Some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and other mediators. For example, certain 3,5-diaryl pyrazoles have demonstrated the ability to inhibit TNF-α and IL-6. nih.gov

The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is an emerging strategy to develop safer anti-inflammatory drugs, as it can prevent the shunting of the arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes. mdpi.com Thymol-pyrazole hybrids have been investigated for this dual inhibitory activity, with all tested compounds showing higher in vitro 5-LOX inhibitory activity than the reference compound, quercetin. nih.gov

Furthermore, some pyrazole derivatives modulate inflammatory responses through interactions with N-formyl peptide receptors (FPRs), which play a key role in inflammation. nih.gov However, studies on a series of pyrazole and pyrazolone (B3327878) derivatives as FPR agonists indicated that the pyrazole nucleus might not be the most suitable scaffold for this specific target. nih.gov

Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, with several pyrazole-containing drugs approved for clinical use. nih.govbohrium.com Analogues of this compound have been investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death, and interfere with specific signaling pathways crucial for tumor growth and survival.

Inhibition of Cancer Cell Growth

A significant body of research has demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines. In a study on novel pyrazole derivatives, compounds were evaluated for their tumor cell growth inhibitory activity against human breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549) cell lines. waocp.org The pyrazole analogues 5a-e were generally more potent than the corresponding benzofuropyrazole derivatives, with compound 5b being 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cell growth. waocp.org

Another study focused on a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. nih.gov Compound 24 from this series showed potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells, with IC50 values of 8.21 and 19.56 µM, respectively. nih.gov Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to the standard drug etoposide. nih.gov

Table 2: Inhibition of Cancer Cell Growth by Pyrazole Analogues

Compound Cancer Cell Line GI50/IC50 (µM) Reference
5b K562 0.021 waocp.org
5b A549 0.69 waocp.org
24 A549 8.21 nih.gov
24 HCT116 19.56 nih.gov
3f MDA-MB-468 14.97 (24h), 6.45 (48h) researchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. One study investigated a series of pyrazole derivatives and found that compound 3f induced apoptosis in triple-negative breast cancer cells (MDA-MB-468). researchgate.net This was evidenced by an increase in the levels of reactive oxygen species (ROS) and activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netmdpi.com

Similarly, other studies have shown that pyrazole derivatives can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins. For instance, treatment with certain pyrazoles led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the cleavage of PARP-1, another hallmark of apoptosis, has been observed in cancer cells treated with pyrazole compounds. nih.gov A thieno[2,3-c]pyrazole derivative, Tpz-1 , was found to induce caspase-dependent apoptosis in acute myeloid leukemia cells. jmchemsci.com

Targeted Therapies Involving Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer. The pyrazole scaffold is a key component in many protein kinase inhibitors used in targeted cancer therapy. nih.govbohrium.com Several FDA-approved kinase inhibitors, such as Crizotinib, Encorafenib, and Ruxolitinib, contain a pyrazole ring. nih.govbohrium.com

Research into novel pyrazole-based kinase inhibitors is ongoing. A series of 3,5-disubstituted pyrazole derivatives were tested against pancreatic ductal adenocarcinoma cell lines, with compound 22 showing potent antiproliferative activity and inducing apoptosis through a significant increase in caspase-3/7 levels. researchgate.net Another study reported on fused pyrazole derivatives, where compounds 5a and 5e demonstrated protein kinase inhibitory activity. nih.gov

The versatility of the pyrazole scaffold allows for the design of inhibitors targeting a wide range of kinases, including EGFR, CDKs, and JAKs. nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were identified as potential EGFR inhibitors. nih.gov The ability of pyrazole analogues to selectively inhibit specific protein kinases makes them highly valuable for the development of targeted anticancer therapies with potentially fewer side effects than traditional chemotherapy.

Antimicrobial Efficacy

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives are recognized for a wide array of pharmacological activities. mdpi.comjocpr.com Among these, the antimicrobial properties of pyrazole analogues have been a subject of extensive research. mdpi.comnih.gov These compounds have demonstrated a broad spectrum of activity, targeting various pathogenic microorganisms. jocpr.com The versatility of the pyrazole ring allows for structural modifications, leading to the development of new agents with enhanced antimicrobial potency. nih.gov

Analogues of this compound have demonstrated significant antibacterial capabilities, particularly against resilient pathogens like Staphylococcus aureus. The pyrazole scaffold is a key component in the development of new antibacterial agents, including those effective against multidrug-resistant strains. jocpr.comnih.gov

Research into pyrazole-ciprofloxacin hybrids has yielded compounds with potent activity against S. aureus. For instance, five specific derivatives—7a, 7b, 7d, 7g, and 7k—exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL, which is twice as potent as the standard drug, ciprofloxacin (B1669076) (MIC 0.25 μg/mL). nih.gov The structural-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl rings are crucial for antibacterial efficacy. nih.gov For example, di- or tri-methoxy substituted phenyl derivatives generally showed better activity against S. aureus than their mono-methoxy counterparts. nih.gov Similarly, mono-halophenyl derivatives were more active than di-halophenyl derivatives, with the fluorophenyl derivative being the most potent among the halogenated compounds. nih.gov

Other studies have highlighted different pyrazole-based structures with strong anti-S. aureus activity. Trifluorophenyl-substituted pyrazoles have been identified as potent growth inhibitors of both S. aureus and methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.39 μg/ml. nih.gov Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles showed efficacy against several S. aureus strains, including multidrug-resistant clinical isolates, with MIC values ranging from 1 to 32 μg/ml. nih.gov Coumarin-substituted pyrazole derivatives have also been explored as potent agents against S. aureus. mdpi.com

**Table 1: Antibacterial Activity of Pyrazole–Ciprofloxacin Hybrids against S. aureus*** *Data sourced from reference nih.gov

CompoundSubstituent (R)MIC (μg/mL) vs. S. aureus ATCC 29213
7a3,4-dimethoxyphenyl0.125
7b3,4,5-trimethoxyphenyl0.125
7dphenyl0.125
7g2-methoxyphenyl0.125
7k4-fluorophenyl0.125
7p3,4-methylenedioxyphenyl0.5
7cnaphthyl1
7f4-methoxyphenyl1
7j4-methylphenyl1
7qbenzofuran1
Ciprofloxacin (Standard)-0.25

The investigation into pyrazole derivatives has revealed promising antifungal agents. nih.govresearchgate.net These compounds are recognized for their activity against a variety of fungal pathogens, including those affecting plants and humans. nih.govnih.gov

A study on novel pyrazole analogues identified a compound that was highly active against Aspergillus niger, showing a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another comprehensive study evaluated a series of twenty-six new pyrazole compounds containing an aryl trifluoromethoxy group against six different plant pathogenic fungi. nih.gov Most of these compounds demonstrated some level of activity. Notably, compounds 1t and 1v were effective against all tested fungi, with compound 1v showing the highest activity against Fusarium graminearum with a half-maximal effective concentration (EC50) value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov The structure-activity relationship analysis indicated that a straight chain or cycloalkyl ring at the R1 position and the nature of the R2 substituent on the pyrazole ring significantly influenced the antifungal activity. nih.gov

Additionally, pyrazole-thiazole hybrids have shown significant antifungal activity against Aspergillus niger and Saccharomyces cerevisiae. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Analogues Data sourced from reference nih.gov

FungusCompound 1v (Inhibition Rate %)Compound 1t (Inhibition Rate %)Pyraclostrobin (Inhibition Rate %)
Fusarium graminearum55.1758.6274.48
Colletotrichum micotianae56.0354.3169.83
Botrytis cinerea52.3454.2172.90
Sclerotinia sclerotiorum53.6851.3273.16
Rhizoctonia solani51.3652.2771.59
Phytophthora infestans50.0051.1170.00

Pyrazole-containing systems have been identified as having potent therapeutic potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), and the H1N1 influenza A virus. nih.gov The structural diversity of pyrazole derivatives allows for the design of molecules that can target specific viral processes. nih.gov

Research on pyrazine-1,3-thiazine hybrid analogues has led to the identification of compounds with significant antiviral effects. nih.gov In studies against HIV-1, compound 3k emerged as a promising inhibitor, demonstrating 94% inhibition with a half-maximal inhibitory concentration (IC50) of 3.26 ± 0.2 μM. nih.gov This activity is linked to the inhibition of HIV-1 reverse transcriptase. nih.gov

In the context of influenza A (H1N1), compound 3d from the same series was found to be the most potent analogue, with an IC50 of 5.32 ± 0.4 μM. nih.gov Its mechanism of action involves the inhibition of the neuraminidase enzyme, with an IC50 value of 11.24 ± 1.1 μm. nih.gov These findings underscore the potential of pyrazole-based compounds in the development of new antiviral therapies. nih.govnih.gov

Enzyme Inhibition Studies

The pyrazole scaffold is a privileged structure for designing enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes. mdpi.comnih.gov Analogues of this compound have been specifically investigated for their ability to inhibit key enzymes like Cytochrome P450 and phosphatases. nih.govgoogle.com

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of substances. nih.gov Specifically, CYP2E1 is known for its role in metabolizing small molecular weight compounds, including ethanol (B145695) and certain drugs like anesthetics. nih.gov The inhibition of CYP enzymes is a key strategy in managing drug interactions and in the therapy of certain diseases.

Pyrazole derivatives have been patented as inhibitors of Cytochrome P450 enzymes, indicating their potential in this area. google.com While broad-spectrum CYP inhibitors exist, the development of selective inhibitors is a significant goal. Research on other heterocyclic compounds, such as stilbene (B7821643) analogues, has shown potent and selective inhibition of other CYP isoforms like P450s 1A1, 1A2, and 1B1, with IC50 values in the nanomolar range. nih.gov Although specific inhibitory data for this compound analogues against CYP2E1 is not extensively detailed in the provided context, the general class of pyrazoles is a recognized source of CYP inhibitors. google.com A wide variety of drugs, including the muscle relaxant chlorzoxazone (B1668890) and the H2 receptor antagonist cimetidine, are known inhibitors of CYP2E1. drugbank.com

Alkaline phosphatases (APs), particularly tissue-nonspecific alkaline phosphatase (TNAP), are critical enzymes in bone mineralization and are implicated in vascular calcification. nih.gov Nucleotide pyrophosphatase/phosphodiesterases (NPPs) are another class of enzymes involved in similar pathways. nih.gov Pyrazole derivatives have emerged as potent and selective inhibitors of these enzymes. nih.govnih.gov

A series of pyrazole derivatives were synthesized and evaluated as TNAP inhibitors, leading to the discovery of compounds with IC50 values as low as 5 nM. nih.gov Hit-to-lead optimization of an initial screening hit resulted in a compound that was approximately 200 times more potent and showed high selectivity for TNAP over the related placental isozyme (PLAP). nih.gov

In another study, newly synthesized aryl pyrazole derivatives were investigated for their effects on various isozymes of APs and NPPs. nih.gov The findings revealed that these compounds were effective inhibitors, with many showing selective inhibition of TNAP. nih.gov This selective inhibition suggests that these pyrazole analogues could be valuable tools for studying the roles of these enzymes and for developing therapies for diseases related to abnormal calcification. nih.govnih.gov

Table 3: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP) by Pyrazole Derivatives Data sourced from reference nih.gov

CompoundDescriptionTNAP IC50 (nM)
9vOptimized pyrazole amide derivative5
Screening Hit 1Initial pyrazole screening hit~1000 (1µM)
LevamisoleKnown non-selective TNAP inhibitor16000 (16µM)
TheophyllineKnown non-selective TNAP inhibitor82000 (82µM)

DNA Gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN)

Analogues of the pyrazole scaffold have been investigated for their inhibitory effects on crucial bacterial enzymes, including DNA gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN).

DNA Gyrase: Certain pyrazole derivatives have demonstrated antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. nih.gov For instance, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 was found to possess potent antibacterial and selective inhibitory activity against bacterial topoisomerases. nih.gov Many of these synthesized pyrazole derivatives were effective against clinically isolated quinolone- or coumarin-resistant Gram-positive bacteria. nih.gov

Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): MTAN is a critical enzyme in bacterial metabolism, playing an integral role in the activated methyl cycle, which is essential for recycling adenine (B156593) and methionine. nih.govnih.gov The enzyme catalyzes the irreversible cleavage of the glycosidic bond in 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH). uniprot.orgdrugbank.com This activity is vital for numerous metabolic pathways, including the synthesis of polyamines, vitamins, and the universal quorum-sensing signal, autoinducer-2 (B1199439) (AI-2). nih.govnih.gov Inhibition of MTAN can disrupt these pathways, leading to reduced biofilm formation and attenuated virulence, making it a target for the development of novel broad-spectrum antimicrobials. nih.govnih.gov While various substrate analogues have been identified as effective inhibitors of MTAN, specific studies detailing the inhibitory action of this compound analogues against this enzyme are not extensively documented in the available literature.

Carbonic Anhydrase (CA) Inhibition

The 3-(2-hydroxyphenyl)pyrazole scaffold is a key feature in a number of compounds designed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis. nih.govrsc.orgnih.govsemanticscholar.org

Several studies have demonstrated that pyrazole-based benzenesulfonamides exhibit potent inhibitory activity against various hCA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govrsc.org The structure-activity relationship (SAR) of these analogues reveals that substitutions on the pyrazole and phenyl rings significantly influence potency and selectivity.

Notably, the presence of a 2-hydroxy-5-methylphenyl substituent at the 3-position of the pyrazole ring, as seen in compound 4c , was found to be beneficial for hCA IX inhibitory activity. nih.gov Further modifications, such as the inclusion of fluorine and hydroxyl groups on the phenyl ring at position 3 of the pyrazole core, have yielded compounds with low micromolar to nanomolar inhibitory concentrations against hCAII, hCAIX, and hCAXII. rsc.org For example, compound 4j , which features methyl and fluorine substitutions, demonstrated potent inhibition against all three tested isoforms. rsc.org

Below is a table summarizing the inhibitory activities of selected 3-(2-hydroxyphenyl)pyrazole analogues against different human carbonic anhydrase isoforms.

CompoundSubstituentsTarget IsoformInhibition Value (Ki or IC50)Reference
4c (N-[4-(aminosulfonyl)phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide)3-(2-hydroxy-5-methylphenyl), 5-(N-[4-(aminosulfonyl)phenyl]carboxamide)hCA IXKi: 111.9 nM nih.gov
5f (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide)3-(5-chloro-2-hydroxyphenyl), 5-(N-{2-[4-(aminosulfonyl)phenyl]ethyl}carboxamide)hCA IXKi: 61.3 nM nih.gov
4jPhenyl ring at position 3 substituted with hydroxyl and fluorinehCA IIIC50: 0.39 µM rsc.org
4jPhenyl ring at position 3 substituted with hydroxyl and fluorinehCA IXIC50: 0.15 µM rsc.org
4jPhenyl ring at position 3 substituted with hydroxyl and fluorinehCA XIIIC50: 0.28 µM rsc.org
4e3-(2-hydroxyphenyl), 5-(2-methoxyphenyl)hCA IIIC50: 0.75 µM rsc.org

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov The overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.govnih.gov Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions. nih.gov The enzyme contains a molybdenum cofactor at its active site, which is crucial for its catalytic activity. nih.gov While various heterocyclic compounds and natural phenolics have been identified as XO inhibitors, there is no specific information in the provided search results detailing the direct inhibitory activity of this compound analogues against xanthine oxidase. nih.govacs.org

Receptor Interaction and Modulation

Cannabinoid Receptor (CB1/CB2) Binding

The pyrazole core is a well-established scaffold for ligands targeting the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes. nih.govresearchgate.netmdpi.com Analogues based on this structure have been developed as antagonists, inverse agonists, and partial agonists with varying degrees of affinity and selectivity. elsevierpure.comnih.gov

Structure-activity relationship studies on 3-substituted pyrazole analogues of the CB1 antagonist rimonabant (B1662492) revealed that most compounds exhibited selectivity for the CB1 receptor, with many having poor affinity for the CB2 receptor. nih.govresearchgate.net The binding affinity for some of these CB1-selective analogues was in the range of 45–290 nM. nih.gov

Other series, such as 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, have produced highly potent and selective CB1 ligands. elsevierpure.com For example, compound 26 was identified as a highly selective ligand for the hCB1 receptor, while compound 30 was the most potent hCB1 ligand in its series, with a Ki of 5.6 nM, and functioned as an inverse agonist. elsevierpure.com The N-cyclohexyl group at the 3-carboxamide position was found to be a key determinant for hCB2 selectivity. elsevierpure.com Furthermore, research into 1,3-disubstituted pyrazoles has led to the discovery of partial agonists for both CB1 and CB2 receptors. nih.gov

The table below presents binding affinity data for selected pyrazole analogues at human cannabinoid receptors.

CompoundDescriptionhCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB2/CB1)Reference
301-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide5.6>1000>178 elsevierpure.com
261-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide15.82223140.7 elsevierpure.com
O-43383-substituted pyrazole analogue (dihydrooxazole moiety)45>10000>222 nih.gov
O-66683-substituted pyrazole analogue (oxazole moiety)290>10000>34 nih.gov
401,3-disubstituted pyrazole analogueReported as a potent partial agonist of hCB1 with ~5-fold peripheral selectivity. Specific Ki values not provided in abstract. nih.gov

Transient Receptor Potential Canonical (TRPC) Channel Modulation

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. nih.gov They are categorized into several subfamilies, including TRPC (Canonical), TRPV (Vanilloid), and TRPA (Ankyrin). nih.gov These channels are targets for numerous natural compounds, and their modulation can influence various physiological processes. nih.gov For example, the study of capsaicin (B1668287) led to the identification of the TRPV1 receptor, a key target in pain research. nih.gov While the TRP channels represent important therapeutic targets, the available scientific literature from the search results does not provide specific information regarding the modulation of TRPC channels by this compound analogues.

G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial in regulating a multitude of physiological processes. nih.govunife.it Consequently, they are major targets for drug development. While direct studies on this compound analogues and their specific interactions with the broad range of GPCRs are not extensively detailed in the provided search results, the known activities of pyrazole derivatives suggest potential interactions. For instance, the antinociceptive effects of some pyrazole analogues have been linked to the activation of opioid receptors, which are a class of GPCRs. nih.gov Furthermore, pyrazole derivatives have been investigated for their effects on various physiological pathways that are modulated by GPCRs, such as those involving adrenoceptors (e.g., β3-adrenoceptors in lipolysis) and histamine (B1213489) receptors. nih.gov However, specific research delineating the direct binding and activation mechanisms of this compound analogues on specific GPCRs remains an area for further exploration.

Nuclear Receptor Ligand Activity

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are critical regulators of gene expression. Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), a type of nuclear receptor. nih.gov

One notable derivative, a propylpyrazole triol (PPT), has demonstrated a remarkable 410-fold binding affinity preference for ERα over ERβ and functions as the first known ERα-specific agonist. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and its substituents with the receptor's binding pocket. nih.gov Molecular modeling suggests that the C(3)-phenol of the pyrazole compound occupies the same binding pocket as the A-ring of estradiol. The selectivity for ERα is thought to arise from differences in the amino acid residues within the ligand-binding domains of ERα and ERβ, where ERα has a smaller residue, allowing for a more favorable interaction with the pyrazole ligand. nih.gov

These findings highlight the potential of the pyrazole scaffold to generate highly selective nuclear receptor ligands, which are valuable tools for dissecting the specific biological roles of receptor subtypes. nih.gov

Other Pharmacological Activities

Antipyretic and Analgesic Effects

Pyrazole derivatives have long been recognized for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. jmchemsci.comnih.gov Several studies have demonstrated the efficacy of various pyrazole analogues in preclinical models of fever and pain.

One study investigated a series of 1,3,5-trisubstituted pyrazole derivatives and found that they exhibited significant activity against hyperthermia and nociception in animal models. asianpubs.org Specifically, compounds 3e and 3h from this series were noted for their superior antipyretic and analgesic effects. asianpubs.org Another study on 3-methyl pyrazolone derivatives showed that all tested compounds significantly reversed hyperthermia, with compound PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) being particularly effective, showing a response similar to the standard drug paracetamol. nih.gov

In terms of analgesia, the same PYZ2 compound also displayed a prominent analgesic response in both tail-flick and acetic acid-induced writhing tests. nih.gov A novel pyrazole derivative, FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole), demonstrated dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. nih.gov Interestingly, FR140423 also produced an analgesic effect in the tail-flick test, which was blocked by the opioid antagonist naloxone, suggesting a unique mechanism involving opioid pathways. nih.gov The antinociceptive effects of other pyrazole analogues have also been linked to the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov

Analgesic and Antipyretic Activity of Selected Pyrazole Analogues
CompoundActivityKey FindingsReference
PYZ2Analgesic & AntipyreticShowed prominent analgesic response and reversed hyperthermia similar to standard drugs. nih.gov
FR140423Analgesic5-fold more potent than indomethacin; effect blocked by naloxone. nih.gov
Compounds 3e and 3hAnalgesic & AntipyreticDisclosed better anti-inflammatory, analgesic and antipyretic activities. asianpubs.org

Antidiabetic and Antihyperglycemic Potential

The potential of pyrazole derivatives as antidiabetic agents is an emerging area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in carbohydrate digestion. One study focused on a pyrazolobenzothiazine derivative, Compound S1 , as a potential antidiabetic agent by targeting α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. nih.gov In silico molecular docking studies showed that Compound S1 had a high binding affinity for both enzymes. nih.gov In vivo studies in mice demonstrated that Compound S1 helped lower blood glucose levels to 110–115 mg/dL, increased insulin (B600854) levels, and improved other biochemical markers like cholesterol and glycated hemoglobin. nih.gov

Another study reported on a series of acyl pyrazole sulfonamides as α-glucosidase inhibitors. frontiersin.org All synthesized compounds were found to be more potent inhibitors than the standard drug, acarbose, with IC₅₀ values ranging from 1.13 to 28.27 µM. Compound 5a was the most active, with an IC₅₀ value of 1.13 µM. frontiersin.org These findings suggest that pyrazole-based compounds are promising scaffolds for developing new antihyperglycemic agents.

Antidiabetic Activity of Pyrazole Derivatives
CompoundMechanismKey FindingsReference
Compound S1α-glucosidase and α-amylase inhibitionLowered blood glucose (110-115 mg/dL) and increased insulin in mice. nih.gov
Compound 5aα-glucosidase inhibitionShowed potent inhibition with an IC₅₀ value of 1.13 µM. frontiersin.org

Neuroprotective Properties

Pyrazolol derivatives are gaining significant attention for their neuroprotective effects. nih.gov Research has shown that these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic stroke. A study on 20 synthesized pyrazolol derivatives found that most demonstrated antioxidant capabilities, which is a key mechanism for neuroprotection. nih.gov The methyl-substituted compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol) showed exceptional antioxidant capacity and significant neuroprotective effects in a cell injury model. nih.gov In an animal model of stroke, Y12 was also able to significantly reduce the infarct area. nih.gov

Another study investigated pyrazole derivatives for their potential to protect against toxicity induced by β-amyloid, a peptide implicated in Alzheimer's disease. ijper.org In a neuroblastoma cell line, synthesized compounds C5 and C8 were found to inhibit apoptosis (programmed cell death) induced by β-amyloid and protect the neural cells from damage. ijper.org Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been shown to exhibit significant neuroprotection against neurotoxin-induced cell death in neuroblastoma cells, with compound 5e showing more than 100% relative neuroprotection. researchgate.net This neuroprotective activity is often linked to the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Antioxidant Activity

The antioxidant activity of pyrazole derivatives is a well-documented and significant aspect of their pharmacological profile. researchgate.netnih.gov This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.gov The ability to scavenge free radicals is crucial, as oxidative stress is implicated in numerous diseases.

Several studies have synthesized novel pyrazole derivatives and confirmed their antioxidant potential. For instance, a series of pyrazolo-enaminones and bipyrazoles showed good antioxidant activity in the DPPH assay. researchgate.net Another study on 1,3,5-trisubstituted pyrazoles also reported noteworthy antioxidant capabilities. asianpubs.org Research on pyrazolol derivatives highlighted that a methyl-substituted compound, Y12 , exhibited exceptional free radical scavenging activity in DPPH, ABTS, and ORAC assays. nih.gov The presence of a hydroxyl group on the phenyl ring attached to the pyrazole core is often considered a key structural feature contributing to the antioxidant properties of these compounds.

Antioxidant Activity of Pyrazole Analogues
Compound Series/NameAssayKey FindingsReference
Pyrazolo-enaminones and bipyrazolesDPPHShowed good free radical scavenging activity. researchgate.net
4,5-Dihydropyrazole-1-carbothioamide derivative XIVDPPHExhibited good antioxidant activity at low concentrations. nih.gov
Y12DPPH, ABTS, ORACDemonstrated exceptional antioxidant capacity. nih.gov
Pyrazole derivatives linking with imidazo(1,2-a) pyridineDPPHShowed excellent or moderate activity compared to ascorbic acid. jmchemsci.com

Structure Activity Relationship Sar Studies

Elucidating Structural Determinants for Biological Efficacy

The inherent biological potential of the pyrazole (B372694) scaffold stems from its unique chemical properties. The pyrazole ring, containing both a pyrrole-like NH group and a pyridine-like nitrogen atom, can function as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capability is a critical determinant for molecular recognition and binding to the active sites of various enzymes and receptors, which are frequent targets for pyrazole-based drugs. mdpi.comresearchgate.net

Impact of Substituent Effects on Bioactivity

The biological activity of pyrazole derivatives is not static; it is dynamically influenced by the nature and placement of substituents on the heterocyclic and aromatic rings. researchgate.netnih.gov These appended chemical groups can alter the molecule's steric, electronic, and lipophilic properties, thereby dictating its interaction with biological targets and ultimately its pharmacological profile.

Substitutions on the pyrazole ring are pivotal in modulating bioactivity. Electrophilic substitution reactions typically occur at the C4 position of the pyrazole ring. mdpi.comglobalresearchonline.net The N1 position is also a key site for modification. An unsubstituted N1 position maintains the ring's ability to act as a hydrogen bond donor, a feature that can be crucial for anchoring the molecule in a protein's active site. mdpi.comnih.gov Conversely, introducing a substituent at the N1 position (N-substitution) abolishes this hydrogen-donating capacity, which can either increase or decrease activity depending on the specific target's binding requirements. mdpi.com

Studies on related 3,5-diarylpyrazoles have provided significant insights. For example, in the context of meprin α inhibition, introducing small alkyl groups like methyl at position 3(5) led to a decrease in inhibitory activity compared to the unsubstituted parent compound. nih.gov This suggests that even minor steric changes at this position can disrupt optimal binding.

Position on Pyrazole RingSubstituent TypeObserved Impact on BioactivityReference
N1Unsubstituted (-H)Acts as both H-bond donor and acceptor, often crucial for binding. mdpi.comnih.gov
N1Alkyl/Aryl GroupAbolishes H-bond donor capability; modulates lipophilicity and steric fit. mdpi.com
C3/C5Methyl or Benzyl GroupDecreased inhibitory activity against meprin α. nih.gov
C3/C5Cyclopentyl GroupMaintained inhibitory activity similar to unsubstituted phenyl against meprin α. nih.gov
C3/C5Trifluoromethyl (CF3) GroupCan switch tautomeric preference and is found in potent antibacterial agents. nih.govnih.gov

For the specific compound 3-(2-Hydroxy-5-methylphenyl)pyrazole, the substituents on the phenyl ring are critical drivers of its potential biological effects. Phenolic compounds, in general, owe much of their bioactivity to the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net

The phenolic hydroxyl group at the ortho-position is a key functional feature. It can act as a potent hydrogen bond donor, forming critical interactions with amino acid residues in the active sites of enzymes. nih.gov Furthermore, the hydroxyl group is central to the antioxidant properties of phenolic compounds. researchgate.net Its presence, combined with a system of delocalized electrons from the aromatic ring, is often essential for antimicrobial and other biological activities.

The methyl group at the para-position (C5 of the phenyl ring) also plays a significant role. As an electron-donating group, it can modify the electronic environment of the phenyl ring. nih.gov Its steric bulk, though modest, can influence the molecule's conformation and how it fits into a target's binding pocket. In some kinase inhibitors, the presence of a methyl group has been shown to be significant for achieving high potency. mdpi.com

The principles of substituent effects extend to more complex, fused pyrazole systems like indazoles (a pyrazole fused to a benzene (B151609) ring) and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com In these rigid structures, substituents direct the interaction with biological targets with high specificity. For instance, in the development of p38 MAP kinase inhibitors based on a 5-aminopyrazole core, the presence of a 2,4-difluorophenyl substituent was found to enhance potency. mdpi.com Similarly, methylation at the N1 position of the pyrazole ring also led to an improvement in activity in certain series. mdpi.com These findings underscore that even in larger, fused scaffolds, small substituent changes can have profound pharmacological consequences.

Fused System ExampleSubstituentPositionPharmacological ImpactReference
5-Aminopyrazole (p38MAPK Inhibitor)2,4-difluorophenyl-Increased inhibitory potency. mdpi.com
5-Aminopyrazole (p38MAPK Inhibitor)MethylN1 of pyrazoleIncreased inhibitory potency. mdpi.com
5-Aminopyrazole CarboxamidesElectron-withdrawing groupsOn phenyl ringsBeneficial for anti-tubercular activity. mdpi.com

Scaffold Modifications and Their Pharmacological Implications

Altering the core pyrazole scaffold through strategies like ring fusion is a powerful approach in drug discovery to create novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Fusing the pyrazole ring with other aromatic or heterocyclic rings gives rise to a diverse family of compounds with significant therapeutic applications. nih.gov The fusion of a benzene ring results in indazole, the scaffold found in the migraine drug Zavegepant and the anti-pain medication Bendazac. nih.gov Fusing with a pyrimidine (B1678525) ring can yield pyrazolopyrimidines, which are key structures in many protein kinase inhibitors. mdpi.com

These modifications create a more rigid and conformationally constrained molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The expanded electronic system of the fused scaffold can also engage in more extensive π-π stacking interactions within a protein's active site. A notable example is Lenacapavir, a complex fused pyrazole derivative, which acts as a first-in-class HIV-1 capsid inhibitor, demonstrating the power of scaffold modification to unlock novel mechanisms of action. nih.gov Such structural evolutions from a simple pyrazole core highlight the immense pharmacological potential that can be accessed through thoughtful molecular design.

Stereochemical Aspects

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that can significantly influence its biological activity. In the context of pyrazole derivatives, the introduction of stereocenters can lead to enantiomers or diastereomers with potentially different pharmacological profiles. The stereoselective synthesis of pyrazolone (B3327878) derivatives, for instance, is an area of active research to access enantiomerically enriched compounds. thieme-connect.com

One strategy to create a quaternary stereocenter is through the enantioselective nucleophilic addition to pyrazole-4,5-diones, which results in a stereocenter with a hydroxy group at the C-4 position. thieme-connect.com In 2018, the first regio- and stereoselective vinylogous nucleophilic addition of allyl ketones to pyrazole-4,5-diones was described, catalyzed by a quinine-derived bifunctional catalyst. thieme-connect.com This method yielded products with high enantiomeric excess (60–92% ee) and demonstrated that substituents on both the N-1 and C-3 positions of the pyrazole-4,5-dione were tolerated. thieme-connect.com Such synthetic advancements are crucial for systematically studying the stereochemical requirements for a molecule's interaction with its biological target. The ability to synthesize specific stereoisomers allows researchers to determine which conformation provides the optimal fit and interaction with a receptor or enzyme active site, a fundamental aspect of rational drug design.

Regioselectivity and Stereochemistry in Pyrazole Derivative Design

The design of pyrazole derivatives is heavily influenced by the ability to control the substitution pattern on the pyrazole ring (regioselectivity) and the spatial orientation of those substituents (stereochemistry). The pyrazole ring itself is a versatile scaffold frequently found in pharmaceuticals. thieme.de However, creating specifically substituted pyrazoles remains a challenge that requires efficient and selective synthetic methods. thieme.de

The synthesis of pyrazoles often involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The regioselectivity of this reaction—determining which nitrogen atom of an unsymmetrical hydrazine bonds to which carbonyl group—is a classic challenge. For a compound like this compound, controlling the placement of the hydroxy-methylphenyl group at the C3 position is paramount. A recently reported method for the regioselective synthesis of C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov Significantly, this method does not require the C4 and C5 positions to be blocked to achieve regioselectivity, offering a direct route to desired isomers. nih.gov

Another powerful method for controlling regioselectivity is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. thieme.demdpi.com For example, the reaction of diazo compounds generated in situ from N-tosylhydrazones with unactivated bromovinyl acetals provides an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.de The ability to direct substituents to specific positions on the pyrazole core is fundamental for exploring structure-activity relationships. For instance, in the development of meprin inhibitors, modifications at positions 3 and 5 of the pyrazole core were systematically evaluated to modulate inhibitory activity and selectivity between different enzyme isoforms. semanticscholar.org

The following table summarizes different synthetic approaches to control regioselectivity in pyrazole synthesis.

MethodReactantsProduct TypeKey Advantage
Reaction with ArynesPyrazole N-oxides, ArynesC3-Hydroxyarylated PyrazolesHigh regioselectivity without needing blocking groups at C4/C5. nih.gov
1,3-Dipolar CycloadditionDiazo compounds (from N-tosylhydrazones), Bromovinyl acetals3,5-Disubstituted PyrazolesEfficient and cost-effective access to valuable heterocycles. thieme.de
CyclocondensationHydrazines, Methyl malonyl chloride, tert-butoxy-bis(dimethylamino)methane1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylatesA novel two-step synthesis for specific regioisomers. nih.gov
Cyclization-FormylationHydrazones (from acetophenones and 2-hydrazinylpyridine)3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydesVilsmeier-Haack reaction provides a route to 4-formyl derivatives. mdpi.com

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a powerful computational tool in drug design used to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. pjps.pknih.gov This is particularly valuable when the three-dimensional structure of the target receptor is unknown. pjps.pk A pharmacophore model serves as a 3D template, guiding the design of new, potentially more potent ligands. pjps.pknih.gov

For pyrazole derivatives, pharmacophore modeling has been successfully applied to design new compounds for various therapeutic targets. In one study on pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed. pjps.pk This model, designated AHH.14, identified two hydrophobic groups and one hydrogen bond acceptor as the crucial features for activity. pjps.pk The model showed a strong correlation between the predicted and experimental activities of the tested compounds, validating its use for designing new bioactive ligands. pjps.pk

Similarly, ligand-based design approaches, including pharmacophore and QSAR modeling, have been used to develop novel pyrazole-based derivatives as selective COX-2 inhibitors. nih.gov By analyzing the chemical structures of known selective inhibitors like celecoxib, researchers can design new molecules that fit the required pharmacophore. nih.gov

The general principles of ligand design based on these models involve:

Scaffold Hopping: Replacing the central pyrazole core with other heterocyclic systems while maintaining the crucial pharmacophoric features in the correct spatial orientation.

Substituent Modification: Modifying the substituents on the pyrazole ring to enhance interactions with the target. For example, adding or modifying hydrophobic groups or hydrogen bond donors/acceptors based on the pharmacophore model. nih.govnih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into the bioactive conformation, which can improve binding affinity and selectivity.

The table below outlines features from a pharmacophore model developed for pyrazole derivatives targeting cell proliferation. pjps.pk

Pharmacophore FeatureDescriptionRole in Binding
Hydrogen Bond Acceptor (A)An atom or group that can accept a hydrogen bond.Forms a key directional interaction with a hydrogen bond donor on the receptor.
Hydrophobic Group (H)A non-polar group, such as an aromatic ring or alkyl chain.Engages in van der Waals or hydrophobic interactions with non-polar pockets of the receptor.

These principles, guided by computational models, allow for a more rational and efficient approach to drug discovery, moving beyond traditional trial-and-error synthesis. nih.govscience.gov By understanding the key interactions at a molecular level, chemists can design novel derivatives of this compound with improved potency and selectivity for their intended biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like 3-(2-Hydroxy-5-methylphenyl)pyrazole, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in its most stable energetic state. nih.gov Such studies often use various functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov The results provide a foundational understanding of the molecule's three-dimensional shape.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the properties of the molecule's electronically excited states. For this compound, TD-DFT would predict its electronic absorption spectrum (UV-Vis spectrum), revealing the wavelengths of light it absorbs. This is crucial for applications in materials science and for understanding photochemical processes.

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, an MESP map would highlight electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and design.

Ligand-Protein Interaction Profiling

In a molecular docking study, this compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.govchemmethod.com This profiling helps to elucidate the potential mechanism of action if the compound were to be considered as a potential therapeutic agent.

Binding Mode and Affinity Prediction

Computational docking and scoring are frequently employed to predict how a ligand such as a pyrazole (B372694) derivative might bind to a biological target and to estimate the strength of this interaction, known as binding affinity.

Detailed research findings from molecular modeling studies on related pyrazole structures offer insights into the probable binding modes for this compound. For instance, investigations into pyrazole-based ligands for the estrogen receptor (ER) suggest that the C(3)-phenol group is a critical feature for binding. nih.gov It is predicted that this part of the molecule occupies the A-ring binding pocket of the receptor, a site typically occupied by the phenolic ring of estradiol. nih.gov Similarly, docking studies of pyrazole inhibitors against meprin α have predicted that one of the phenyl substituents orients towards the S1' subsite of the enzyme. nih.gov

The predicted binding affinity is often expressed as a scoring function value, which correlates with the Gibbs free energy of binding (ΔG). For pyrazole derivatives, these scores are influenced by factors such as the presence and position of hydroxyl groups and other substituents on the phenyl rings.

Predicted Interaction FeatureTarget Class ExampleSignificance for Binding Affinity
C(3)-Phenol Moiety Estrogen ReceptorOccupies key binding pocket, mimicking natural ligand interaction. nih.gov
Phenyl Ring Orientation Meprin αDirects the ligand into specific subsites (e.g., S1'). nih.gov
Substituent Effects Various EnzymesHydroxyl and methyl groups can form specific hydrogen bonds or hydrophobic interactions, modulating affinity. nih.govnih.gov

Enzyme Active Site Interactions

The specific interactions between this compound and the active site of an enzyme are fundamental to its potential biological activity. Computational models predict several key types of non-covalent interactions.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the pyrazole ring's nitrogen atoms are prime candidates for forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen of the pyrazole can act as a hydrogen bond acceptor. nih.gov These interactions are crucial for anchoring the ligand within the active site. For example, in studies of pyrazole analogs with cyclooxygenase-2 (COX-2), classical hydrogen bonding was observed to be a key interaction. nih.gov

π-π Interactions: The aromatic systems of the phenyl and pyrazole rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site. nih.gov

In studies of pyrazole derivatives targeting the estrogen receptor, the binding selectivity between receptor subtypes (ERα vs. ERβ) was suggested to arise from differences in how the pyrazole core interacts with specific residues where the subtypes differ. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the conformational behavior of a ligand and its complex with a biological target, complementing the static picture provided by docking. nih.gov

Conformational Stability and Dynamics

MD simulations can be used to investigate the conformational stability of this compound. The molecule is not entirely rigid; rotation can occur around the single bond connecting the phenyl and pyrazole rings. Simulations can reveal the preferred rotational angles (dihedrals), the energy barriers between different conformations, and how the molecule flexes and vibrates at a given temperature. Theoretical studies on the pyrazole ring itself show that it can participate in various intermolecular interactions, leading to self-association into dimers and trimers, which can influence its conformational state in different environments. mdpi.com Intramolecular hydrogen bonds, such as between the phenolic -OH and a pyrazole nitrogen, can also significantly stabilize a particular planar conformation. nih.gov

Protein-Ligand Complex Trajectories

When this compound is docked into a receptor, MD simulations can be run on the entire protein-ligand complex. The resulting trajectory provides detailed information on the stability of the binding pose over the simulation time (typically nanoseconds to microseconds). nih.gov Researchers analyze these trajectories to:

Confirm if the key interactions predicted by docking are maintained over time.

Observe how water molecules in the active site mediate protein-ligand interactions.

Identify subtle conformational changes in the protein or ligand upon binding.

Calculate binding free energies using more advanced computational methods that rely on the simulation data.

Studies on other systems have shown that while a docked conformation may appear stable, MD simulations can reveal that the ligand may shift to an alternative, more stable binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For pyrazole-based compounds, QSAR studies have been successfully applied. For instance, a 3D-QSAR model was developed for a series of aryl-2H-pyrazole derivatives to understand the structural requirements for telomerase inhibition. nih.gov In a typical QSAR study involving a compound like this compound, the process would involve the steps outlined in the table below.

QSAR Study ComponentDescriptionExample from Pyrazole Research
Dataset Selection A set of structurally related pyrazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.A series of novel aryl-2H-pyrazole derivatives was synthesized and tested for telomerase inhibition. nih.gov
Descriptor Calculation For each molecule, numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties, 3D shape) are calculated.Molecular descriptors are calculated to quantify features necessary for activity.
Model Generation Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a mathematical equation linking the descriptors (structure) to the biological activity.A 3D-QSAR model was built to provide pharmacophore understanding. nih.gov
Model Validation The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.The model is used to predict the activity of new, untested compounds.

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized pyrazole derivatives and to guide the design of more potent compounds by indicating which structural features are likely to increase or decrease activity. nih.gov

Predictive Modeling for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone for forecasting the biological potential of novel compounds. For pyrazole derivatives, these models are developed to correlate structural features with specific biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.govnih.gov

2D-QSAR: Two-dimensional QSAR models are statistically robust tools that have been successfully applied to various series of pyrazole derivatives. tandfonline.comshd-pub.org.rs These models use topological and constitutional descriptors to predict the bioactivity of newly designed compounds. nih.gov For instance, a 2D-QSAR model for N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors yielded a high correlation coefficient (r²) of 0.8059, indicating a strong relationship between the structural descriptors and the inhibitory activity. tandfonline.comtandfonline.com Such models can be used to predict the half-maximal inhibitory concentration (pIC50) for new derivatives, guiding the synthesis towards more potent compounds. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. capes.gov.br These analyses generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. shd-pub.org.rs For pyrazole derivatives, 3D-QSAR studies have been instrumental in identifying key molecular properties that impact antitumor activity, thereby guiding the design of new compounds with enhanced potency. capes.gov.br

Pharmacokinetic and Drug-Likeness Prediction: A crucial aspect of predictive modeling is the in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. semanticscholar.orgjohnshopkins.edu Web-based tools like SwissADME and pkCSM are frequently used to compute the physicochemical properties and pharmacokinetic profiles of pyrazole derivatives. semanticscholar.orgnih.gov These predictions help to evaluate drug-likeness based on established rules like Lipinski's Rule of Five and Veber's Rule. nih.gov For many pyrazole-based compounds, these in silico tools have predicted good oral bioavailability and acceptable safety profiles, which is essential for their development as therapeutic agents. mdpi.commdpi.com

Correlation of Molecular Descriptors with Pharmacological Effects

The pharmacological effects of pyrazole derivatives are intrinsically linked to their molecular descriptors, which are numerical values representing the physicochemical and structural properties of a molecule. By analyzing these descriptors, researchers can establish correlations that explain and predict the biological activity of compounds like this compound.

Physicochemical Descriptors: Key physicochemical descriptors influencing the pharmacological profile of pyrazoles include:

Molecular Weight (MW): Generally, compounds with MW below 500 g/mol are favored for better absorption. nih.gov

Lipophilicity (LogP): This descriptor affects solubility and membrane permeability. An optimal LogP range is crucial for oral bioavailability. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences the binding of the molecule to its biological target and its solubility. The pyrazole ring itself can act as both a hydrogen bond donor (N-1) and acceptor (N-2). nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Structural and Electronic Descriptors: The specific arrangement of atoms and the distribution of electrons within the molecule are fundamental to its interaction with biological targets.

Structure-Activity Relationship (SAR): SAR studies on pyrazole derivatives have revealed that the nature and position of substituents on the pyrazole and phenyl rings significantly impact their biological potency. mdpi.comresearchgate.net For example, the addition of electron-withdrawing groups like chloro and trifluoromethyl has been shown to enhance the antinociceptive efficacy of some pyrazole analogs. frontiersin.org In other cases, bulky, electron-withdrawing groups at specific positions were found to be favorable for inhibitory activity against certain kinases. tandfonline.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For pyrazole derivatives, docking studies have helped to elucidate binding modes, identifying key interactions like hydrogen bonds and π–π stacking with amino acid residues in the active site of proteins like cyclooxygenase-2 (COX-2) and various kinases. nih.govnih.govsemanticscholar.org These insights corroborate the findings from QSAR models and provide a rational basis for designing more potent and selective inhibitors. shd-pub.org.rs

The table below summarizes key molecular descriptors and their typical influence on the pharmacological properties of pyrazole-based compounds.

Molecular Descriptor Typical Influence on Pharmacological Effects Supporting Evidence
Molecular Weight Lower molecular weight (< 500 g/mol ) is often correlated with better absorption and bioavailability.Lipinski's Rule of Five nih.gov
LogP (Lipophilicity) An optimal value is necessary for membrane permeability and solubility; affects absorption and distribution.SwissADME predictions nih.gov
Hydrogen Bond Donors/Acceptors Crucial for target binding specificity and affinity through hydrogen bond formation.Molecular docking studies nih.govnih.gov
Topological Polar Surface Area (TPSA) Affects drug transport properties and oral bioavailability.Veber's Rule nih.gov
Steric and Electrostatic Fields The size, shape, and charge distribution determine the fit and interaction with the target's binding pocket.3D-QSAR (CoMFA/CoMSIA) contour maps shd-pub.org.rscapes.gov.br
Substituent Effects Electron-donating or electron-withdrawing groups at specific positions can significantly enhance or decrease biological activity.Structure-Activity Relationship (SAR) analyses mdpi.comfrontiersin.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 3-(2-Hydroxy-5-methylphenyl)pyrazole is predicted to display a series of signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the electron density around the proton.

Aromatic Protons (Phenolic Ring): The three protons on the substituted phenyl ring are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing pyrazole (B372694) ring.

Aromatic Protons (Pyrazole Ring): The two protons on the pyrazole ring will also resonate in the aromatic region, with their shifts influenced by the adjacent nitrogen atoms.

Phenolic Proton (-OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary significantly (e.g., 4-8 ppm or even higher) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group are magnetically equivalent and will produce a sharp singlet, typically in the upfield region of the aromatic spectrum (around 2.0-2.5 ppm).

Pyrazole N-H Proton: The proton attached to the nitrogen of the pyrazole ring will appear as a broad signal, often at a high chemical shift (downfield, >10 ppm), due to its acidic nature and involvement in intermolecular exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH 4.0 - 8.0 Broad Singlet
Aromatic C-H (Phenyl) 6.7 - 7.5 Multiplet
Aromatic C-H (Pyrazole) 6.3 - 7.8 Multiplet
Pyrazole N-H > 10.0 Broad Singlet
Methyl (-CH₃) 2.0 - 2.5 Singlet

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons (Phenyl Ring): The six carbons of the phenyl ring will show signals in the aromatic region (110-160 ppm). The carbon atom bonded to the hydroxyl group (C-OH) is expected to be the most downfield-shifted in this group due to the oxygen's deshielding effect. libretexts.org

Aromatic Carbons (Pyrazole Ring): The three carbons of the pyrazole ring will also resonate in the aromatic region, with their exact positions determined by the influence of the nitrogen atoms and the phenyl substituent. researchgate.net

Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield region of the spectrum (typically 15-25 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-OH 150 - 160
Aromatic C (Phenyl & Pyrazole) 110 - 145
Methyl C (-CH₃) 15 - 25

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps in unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the neighboring protons on the phenyl ring and between protons on the pyrazole ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. ktu.edu This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ktu.edu This is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the methyl protons to the adjacent aromatic carbons, and from the pyrazole protons to the carbons of the phenyl ring, confirming the connectivity between the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness is a result of intermolecular hydrogen bonding.

N-H Stretch: A moderate to sharp band, also in the 3100-3500 cm⁻¹ region, is expected for the N-H stretch of the pyrazole ring.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings. masterorganicchemistry.com

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

C=C and C=N Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings and the carbon-nitrogen double bond stretching in the pyrazole ring. jocpr.com

C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape
Phenolic O-H 3200 - 3600 Broad, Strong
Pyrazole N-H 3100 - 3500 Moderate, Sharp
Aromatic C-H > 3000 Moderate
Aliphatic C-H < 3000 Moderate
Aromatic C=C / Pyrazole C=N 1450 - 1650 Moderate to Strong, Sharp
Phenolic C-O 1200 - 1260 Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

For this compound (C₁₀H₁₀N₂O), the exact monoisotopic mass is 174.07932 Da. uni.lu

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a peak at m/z ≈ 174 would correspond to the molecular ion.

Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule. For this compound, the predicted m/z for the [M+H]⁺ adduct is 175.08660. uni.lu

Other Adducts: Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (predicted m/z 197.06854) and the potassium adduct [M+K]⁺ (predicted m/z 213.04248). uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. An experimental HRMS value matching the calculated mass for C₁₀H₁₀N₂O would provide definitive confirmation of the molecular formula. ktu.edursc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing the loss of characteristic neutral fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion/Adduct Predicted m/z
[M]⁺ 174.07877
[M-H]⁻ 173.07204
[M+H]⁺ 175.08660
[M+Na]⁺ 197.06854

Data sourced from predicted values. uni.lu

Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound, the molecular formula is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.2 g/mol . scbt.com High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) values for various adducts, confirming the compound's elemental composition.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in structural confirmation. uni.lu

Adductm/z (Predicted)Predicted CCS (Ų)[M+H]⁺175.08660135.9[M+Na]⁺197.06854145.2[M-H]⁻173.07204138.0[M]⁺174.07877133.9uni.lu

The fragmentation of pyrazole derivatives under mass spectrometry conditions often follows characteristic pathways. Electron Ionization (EI) mass spectra typically show a prominent molecular ion peak [M⁺]. nih.gov Subsequent fragmentation can involve the rearrangement of the pyrazole ring, often leading to the loss of a neutral nitrogen molecule (N₂). researchgate.net Another common fragmentation pathway for substituted pyrazoles involves the cleavage of bonds adjacent to the heterocyclic ring, leading to the formation of various stable fragment ions. researchgate.net For instance, studies on related pyrazole compounds have reported the loss of N₂H₂ and subsequent ring cyclization to form stable fragments. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents on both the pyrazole and phenyl rings.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For example, studies on substituted hydroxyphenyl pyrazoles reveal that the molecules are often nearly planar. nih.govnih.gov The analysis yields crucial data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.govnih.govresearchgate.net These parameters define the crystal lattice and the symmetry within the crystal. Refinement of the diffraction data results in low R-factors, indicating a good fit between the experimental data and the final structural model. nih.gov

CompoundCrystal SystemSpace GroupKey Findings(2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrateMonoclinicP 2₁/cDetermination of unit cell parameters: a = 4.9681(4) Å, b = 32.634(4) Å, c = 6.2373(10) Å, β = 96.244(10)°. researchgate.net3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazoleOrthorhombicPna2₁The molecule is essentially planar. nih.govresearchgate.net5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydropyrazoleMonoclinicP 2₁/cThe five-membered dihydropyrazole ring is nearly planar; the phenyl substituent is aligned at 14.7(2)° to the ring. nih.gov

Crystal Packing and Intermolecular Interactions

The solid-state architecture of pyrazole derivatives is governed by a network of intermolecular interactions. The pyrazole ring itself is amphiprotic, containing both a hydrogen-bond donor (the pyrrole-like NH) and a hydrogen-bond acceptor (the pyridine-like N). mdpi.com This feature, combined with the phenolic hydroxyl group in this compound, facilitates the formation of robust hydrogen-bonding networks.

Commonly observed interactions in the crystal structures of related compounds include:

Hydrogen Bonds: Strong intermolecular hydrogen bonds, such as O-H···N and N-H···O, are frequently observed, linking adjacent molecules into chains, ribbons, or more complex three-dimensional arrays. nih.govnih.gov For instance, in one analog, N—H···O and O—H···N hydrogen bonds link molecules to form helical chains. nih.gov In another, a single N—H···O hydrogen bond is key to stabilizing the crystal structure. nih.govresearchgate.net

π–π Stacking: The aromatic nature of both the phenyl and pyrazole rings allows for π–π stacking interactions. Molecules can stack in columns, with inter-planar distances indicating significant orbital overlap. nih.gov

The study of these non-covalent interactions is often aided by Hirshfeld surface analysis, which provides a quantitative and visual representation of the contacts between molecules in the crystal. lookchem.comnih.gov For similar structures, H···H, H···C/C···H, and H···O/O···H contacts are typically the most significant contributors to the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Absorption and Emission Spectra Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Pyrazole derivatives are known to be fluorescent, a property that is exploited in applications such as organic light-emitting diodes (OLEDs). researchgate.net The absorption spectra of 1,3,5-triarylpyrazolines, for example, typically show strong absorption maxima above 350 nm. researchgate.net

A key photophysical process relevant to this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is common in molecules containing an acidic proton donor (like a hydroxyl group) and a basic proton acceptor (like a pyrazole nitrogen) in close proximity. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the pyrazole ring, creating an excited-state tautomer. nih.gov

This process often results in a large Stokes shift and dual-band fluorescence. One emission band corresponds to the locally excited state (N), and the other, at a longer wavelength, corresponds to the proton-transfer tautomer state (T). nih.gov The appearance of well-resolved two-band fluorescence is a strong indicator of ESIPT. nih.gov

Solvatochromic Behavior

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands upon changing the polarity of the solvent. This behavior is a direct probe of the change in the dipole moment of the molecule between the ground and excited states.

For compounds capable of ESIPT, such as hydroxyphenyl pyrazoles, the photophysical properties are often highly sensitive to the solvent environment. nih.gov The relative intensities and positions of the dual fluorescence bands can be modulated by the solvent's polarity and its hydrogen-bonding capability. nih.gov

In nonpolar solvents , the locally excited (N*) form is often favored.

In polar aprotic solvents , the equilibrium may shift, influencing the efficiency of the proton transfer.

In polar protic solvents (like ethanol (B145695) or methanol), the solvent can form intermolecular hydrogen bonds with the solute, competing with the intramolecular hydrogen bond necessary for ESIPT and potentially altering the emission profile. nih.gov

Furthermore, the dielectric constant of the medium can influence the tautomeric equilibrium of pyrazoles even in the ground state, which in turn affects the observed spectroscopic properties. mdpi.comnih.gov

Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the emission efficiency of a fluorophore. For pyrazole derivatives, the quantum yield can be highly sensitive to the molecular structure, the nature and position of substituents, and the solvent environment. nih.govresearchgate.net While specific experimental data for the fluorescence quantum yield of this compound is not extensively documented in publicly available literature, the photophysical properties of structurally related pyrazole and phenol (B47542) compounds provide valuable insights.

Generally, pyrazole itself is non-fluorescent; however, appropriate substitution can lead to compounds with significant emissive properties. rsc.org For instance, some pyrazoline derivatives have been reported to exhibit high fluorescence quantum yields, with values reaching up to 65% in certain solvents. researchgate.net The presence of a hydroxyl group on the phenyl ring, as in our target molecule, can influence the excited state dynamics, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which can affect the fluorescence quantum yield. nih.gov The solvent polarity is also a key factor, with studies on other fluorescent dyes showing that quantum yields can either increase or decrease with changing solvent polarity. researchgate.netrsc.org For some pyrazole-based probes, quantum yields have been reported to change significantly upon interaction with analytes, for example, increasing from 35% to 65% upon binding to BF₃. nih.gov

The following table presents fluorescence quantum yield data for a selection of pyrazole derivatives to illustrate the range of observed efficiencies.

Table 1: Fluorescence Quantum Yields of Selected Pyrazole Derivatives

Compound/ProbeSolvent/ConditionsFluorescence Quantum Yield (Φf)Reference
Pyrazolo[4,3-b]pyridine 62-35% nih.gov
Pyrazolo[4,3-b]pyridine 62-BF₃ Complex-65% nih.gov
Pyrazoline-BODIPY Hybrid Probe 4Various30% nih.gov
Pyrazoline P7Water65% researchgate.net
Pyrazoline P8Water44% researchgate.net
Pyrazoline P1Water45% researchgate.net
2-Oxopyrano[3,2-b]indolizine 2gDichloromethane92% researchgate.net

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. chemistryjournal.netresearchgate.net

The molecular structure of "this compound" possesses features that suggest a potential for AIE activity. The presence of a rotatable single bond between the pyrazole and the hydroxyphenyl rings, along with the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring, are key structural aspects. Intramolecular hydrogen bonds can play a significant role in inducing AIE or a related phenomenon, crystallization-induced emission (CIE), by rigidifying the molecular conformation. mdpi.comrsc.orgnih.gov For some pyrazole-based compounds, the formation of intermolecular hydrogen bonds has been shown to trigger AIE. rsc.org

Table 2: Examples of Compounds Exhibiting Aggregation-Induced Emission (AIE) or Crystallization-Induced Emission (CIE)

Compound TypeKey Structural FeatureObserved PhenomenonProposed MechanismReference
Tetraphenylethene-substituted pyrazaboleTetraphenylethene (TPE) moietyStrong AIERestriction of Intramolecular Rotation (RIR) mdpi.com
Aromatic Tetra-1H-PyrazolesIntermolecular [N-H···N] hydrogen bondsCrystallization-Induced Emission (CIE)Restriction of molecular motion in crystal lattice mdpi.com
Quinolin-8-yl) benzaldehyde (B42025) (QLB-8)Intermolecular hydrogen bonding with waterAIERestriction of access to the dark state (RADS) rsc.org
Carbazole and o-Carborane based FluorophoreIntramolecular charge transfer and restricted packingAIERestriction of intramolecular vibration and rotation frontiersin.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of "this compound" from reaction mixtures, biological samples, or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pyrazole and phenol derivatives. ijcpa.innih.gov Reversed-phase (RP) HPLC is particularly suitable for compounds like "this compound" due to its moderate polarity.

A typical RP-HPLC method for this compound would likely employ a C18 column, which provides good retention and separation for aromatic and moderately polar compounds. ijcpa.inhalocolumns.com The mobile phase would generally consist of a mixture of an aqueous component (water, often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape and ionization for mass spectrometry detection) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of compounds with a range of polarities.

Table 3: Representative RP-HPLC Conditions for Pyrazole and Phenolic Compounds

Compound TypeColumnMobile PhaseDetectionReference
Pyrazoline DerivativeEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% Trifluoroacetic acid in Water : Methanol (20:80 v/v)UV at 206 nm ijcpa.in
Pyrazole Boronic Pinacol EsterXTerra MS C18Acetonitrile/Water gradientUV nih.gov
Phenolic Compounds in WineXBridgeTM-C18 (250 mm × 4.6 mm, 5 µm)Gradient of Water (0.1% formic acid) and MethanolDiode Array Detector (DAD) researchgate.net
Pyrazole-based MIF Inhibitors-Acetonitrile/Water gradient with 0.05% TFALC-MS nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For the analysis of "this compound," a UPLC method would offer significant advantages, particularly for the analysis of complex mixtures or when high throughput is required. A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) would provide a highly sensitive and selective method for quantification, which is especially important for trace-level analysis in biological or environmental samples. nih.gov The higher peak capacity of UPLC also makes it ideal for resolving isomers of hydroxyphenyl pyrazoles.

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution prior to chromatographic analysis. nih.gov This is particularly important when analyzing low concentrations of "this compound" in complex matrices that could interfere with the analysis.

For a phenolic compound like the target molecule, reversed-phase SPE cartridges are commonly used. Polymeric sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced) or Strata-X, are often preferred over traditional silica-based C18 sorbents. nih.govacs.orgresearchgate.net These polymeric sorbents offer a larger surface area, higher loading capacity, and better stability across a wider pH range. nih.gov The general procedure involves conditioning the cartridge, loading the sample (often acidified to ensure the phenolic hydroxyl group is protonated and the molecule is less polar), washing away interferences with a weak solvent (e.g., water), and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile. nih.govnih.gov The eluate can then be directly injected into an HPLC or UPLC system for analysis.

Table 4: Common SPE Sorbents and Conditions for Phenolic and Pyrazole Compounds

Analyte TypeSPE SorbentCommon Elution SolventsApplicationReference
Phenolic CompoundsOasis HLB (Polymeric)Methanol, AcetonitrileWine analysis researchgate.netnih.govacs.org
Phenolic AcidsStrata-X (Polymeric RP)70% Aqueous MethanolPlant extracts nih.gov
Pyrazole PesticidesMulti-walled Carbon NanotubesAcetonitrileEnvironmental water samples nih.govresearchgate.net

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the metal center and the organic linker allows for the design of materials with specific properties for various applications.

Pyrazole (B372694) and its derivatives are excellent ligands for the synthesis of MOFs due to their robust coordination with metal centers. The nitrogen atoms of the pyrazole ring act as effective coordination sites, leading to the formation of stable and highly ordered framework structures. The use of pyrazolate ligands has been explored in the synthesis of a variety of MOFs. These frameworks often exhibit exceptional stability, even in the presence of water across a wide pH range, which is a critical attribute for practical applications. For example, the strong coordination bonds between copper and pyrazolate moieties contribute significantly to the robustness of the resulting MOF structure. nih.gov

Different pyrazole-based ligands, such as those functionalized with carboxylic acids or other coordinating groups, have been used to construct MOFs with diverse topologies and functionalities. researchgate.net For instance, a tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA), has been synthesized and used to create novel arsenic-coordination materials with unusual "pinwheel"-shaped pores. digitellinc.com This highlights the versatility of pyrazole ligands in creating complex and functional MOF architectures.

The porous nature and tunable pore environments of pyrazole-based MOFs make them promising candidates for gas storage, separation, and catalysis. nih.govdigitellinc.com The ability to tailor the pore size and introduce specific functional groups allows for selective gas adsorption. rsc.org

Gas Storage and Separation: Hofmann-based MOFs incorporating a bis-pyrazole linker, 4,4'-methylene-bis(3,5-dimethylpyrazole), have demonstrated selective uptake of acetylene over methane and CO2, as well as propylene over propane. rsc.org Similarly, pyrazolate-based MOFs have been investigated for capturing formaldehyde from indoor air, showing high efficiency and reusability. researchgate.net

Catalysis: MOFs can serve as excellent platforms for heterogeneous catalysis due to their high density of active sites and well-defined crystal structures. nih.gov A copper-pyrazolate-based MOF, PCN-300, has shown outstanding catalytic activity in cross-dehydrogenative coupling reactions. nih.gov Zirconium-based MOFs functionalized with pyrazole derivatives have also been employed as efficient heterogeneous catalysts for the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridine derivatives. nih.gov The catalytic performance of these materials is often attributed to the unique coordination environment of the metal centers within the pyrazole-based framework. rsc.org

Table 1: Applications of Pyrazole-Based MOFs

MOF Type Ligand Example Application Key Finding
Copper-Pyrazolate MOF 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin Heterogeneous Catalysis High stability and catalytic activity for C-O bond formation. nih.gov
Hofmann-based MOF 4,4'-methylene-bis(3,5-dimethylpyrazole) Gas Separation Selective uptake of acetylene and propylene. rsc.org
Aluminum Pyrazolate MOF Aluminum pyrazole dicarboxylate VOC Capture Efficient and reusable filter for formaldehyde. researchgate.net
Zirconium-based MOF 2-aminoterephthalic acid and DABCO Heterogeneous Catalysis Efficient synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov

Pyrazole-Containing Polymers

The incorporation of pyrazole moieties into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optical and electrical characteristics. ias.ac.in These heterocyclic polyamides and other pyrazole-containing polymers are gaining attention for their potential in advanced material applications. ias.ac.in

Pyrazole-containing polymers often exhibit interesting photophysical and electronic properties stemming from the conjugated π-electron system of the pyrazole ring. ias.ac.in These properties make them suitable for a range of optoelectronic applications. rsc.org

Photoluminescence: Many pyrazole-containing polymers show promising photoluminescence (PL), with some exhibiting high quantum yields. For example, a copolymer containing a 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) unit was found to have a fluorescence quantum yield of 81%. ias.ac.in The emission wavelengths can be tuned by modifying the polymer structure.

Electrical Properties: The conjugated nature of these polymers facilitates charge transport, making them semiconducting materials. nih.gov Theoretical studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest high electronic stability and potential for optoelectronic applications due to a significant HOMO-LUMO energy gap. nih.gov The electrical conductivity of such polymers can be tailored for specific device requirements. nih.gov

The unique optical and electrical properties of pyrazole-containing polymers make them attractive for use in various optoelectronic devices. ias.ac.inmdpi.com

Photovoltaic Devices: The strong photoluminescence and electrochemical properties of pyrazole derivatives suggest their potential for high performance in photovoltaic devices. ias.ac.in

Electroluminescent Compounds: Pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized as electroluminescent materials in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

Sensors: The ability of pyrazole-containing polymers to act as both a receptor and a transducer enhances their sensitivity, making them suitable for chemical sensor applications. ias.ac.in

Table 2: Properties of Pyrazole-Containing Polymers

Polymer Type Property Potential Application
Pyrazole-containing Polyamide High thermal stability, mechanical strength, photoluminescence ias.ac.in Sensors, Optoelectronics ias.ac.in
Conjugated Pyrazole Polymer Tunable optical and electrochemical band gap researchgate.net Photovoltaics, OLEDs ias.ac.in

Chemosensors and Fluorescent Probes

The ability of the pyrazole ring, often in conjunction with other functional groups like the hydroxyl group in 3-(2-Hydroxy-5-methylphenyl)pyrazole, to coordinate with ions makes these compounds excellent candidates for chemosensors and fluorescent probes. rsc.orgnih.gov These sensors can detect specific ions through changes in their optical properties, such as color or fluorescence intensity. rsc.org

The design of these probes often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission. rsc.org The 2-hydroxylphenyl group is a common feature in fluorescent probes for detecting ions like Zn²⁺. nih.gov

Several pyrazole-based fluorescent probes have been developed for the selective and sensitive detection of various metal ions:

Fe³⁺ Detection: A novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive detection of Fe³⁺ ions. The probe exhibited significant fluorescence quenching upon binding with Fe³⁺ and achieved a very low detection limit of 3.9 x 10⁻¹⁰ M. researchgate.netnih.gov Another pyrazole sensor showed a 30-fold increase in fluorescence for Fe³⁺ over Fe²⁺, with a detection limit of 0.025 µM. nih.gov

Cu²⁺ Detection: A pyrazole-based chemosensor, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, was synthesized and shown to act as a colorimetric sensor for Cu²⁺ ions, forming a brown-colored solution upon complexation. chemrxiv.orgsemanticscholar.org

Al³⁺ Detection: Pyrazole-based chemosensors have been designed for the selective recognition of Al³⁺. One such sensor, Pry-R6G, showed a color change from colorless to pink in the presence of Al³⁺ with a detection limit as low as 2.61 x 10⁻⁸ M. rsc.org Acylhydrazone derivatives containing a pyridine-pyrazole moiety also exhibit a fluorescence increase upon complexing with Al³⁺. nih.gov

Ni²⁺ Detection: A pyrazole-based sensor, Pry-Flu, demonstrated high selectivity for Ni²⁺, with a color change from colorless to orange-yellow and a detection limit of 1.87 x 10⁻⁸ M. rsc.org

Zn²⁺ and Cd²⁺ Detection: A simple pyrazole-based sensor showed a 20-fold increase in fluorescence in the presence of Zn²⁺, allowing for its selective detection over the chemically similar Cd²⁺. nih.gov

The development of these chemosensors is crucial for applications in environmental monitoring and biological imaging. frontiersin.orgresearcher.life

Table 3: Performance of Pyrazole-Based Chemosensors

Sensor Type Target Ion Detection Limit Observation
Pyrazole-Pyrazoline Probe Fe³⁺ 3.9 x 10⁻¹⁰ M Fluorescence quenching nih.gov
Pyrazole-based Sensor (Pry-R6G) Al³⁺ 2.61 x 10⁻⁸ M Color change to pink rsc.org
Pyrazole-based Sensor (Pry-Flu) Ni²⁺ 1.87 x 10⁻⁸ M Color change to orange-yellow rsc.org
Simple Pyrazole Sensor Zn²⁺ Not specified 20-fold fluorescence increase nih.gov
Simple Pyrazole Sensor Fe³⁺ 0.025 µM 30-fold fluorescence increase nih.gov

Ion Detection and Environmental Monitoring

The pyrazole moiety is a well-established component in the design of fluorescent chemosensors for ion detection due to its excellent photophysical properties and N-donor characteristics. While specific research focusing solely on this compound for ion sensing is not extensively documented, the broader class of pyrazole and pyrazoline derivatives has been successfully employed as fluorescent probes for various metal ions, indicating the potential of this compound in environmental monitoring.

These sensors typically operate via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). The interaction between the nitrogen atoms of the pyrazole ring and a target metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission, either as a "turn-on" or "turn-off" response. nih.govscispace.com For instance, pyrazole-based sensors have been developed for the highly selective and sensitive detection of biologically and environmentally significant cations like Zn²⁺, Cd²⁺, and Fe³⁺. nih.govnih.gov

A novel pyrazole-pyrazoline fluorescent probe was developed for the selective determination of Fe³⁺ ions, exhibiting a detection limit as low as 3.9 x 10⁻¹⁰ M. nih.gov Similarly, another pyrazole sensor demonstrated a 30-fold increase in fluorescence for Fe³⁺ with a detection limit of 0.025 µM. nih.gov The application of these sensors has been extended to real-world environmental samples, such as river, tap, and sewage water, demonstrating their practical potential. researchgate.net

Table 1: Performance of Selected Pyrazole-Based Fluorescent Sensors for Ion Detection

Pyrazole DerivativeTarget IonDetection Limit (LOD)Sensing MechanismReference
5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleCd²⁺0.09 µMFluorescence Quenching researchgate.net
Pyridine-substituted pyrazoleFe³⁺0.025 µM"Turn-on" Fluorescence nih.gov
Pyridine-substituted pyrazoleZn²⁺Not specified~20x "Turn-on" Fluorescence nih.gov
Pyrazole-pyrazoline probeFe³⁺0.39 nM (3.9 x 10⁻¹⁰ M)Fluorescence Quenching nih.gov
Cinnamyl pyrazoline derivativeZn²⁺29.5 nM (2.95 x 10⁻⁸ M)"Turn-on" Fluorescence (56-fold) scispace.com

Biosensing Applications

The structural attributes of pyrazole derivatives, including their capacity for hydrogen bonding and coordination, also make them suitable candidates for biosensing and bioimaging. nih.gov Their good membrane permeability and biocompatibility are advantageous for applications in living cells. nih.gov Pyrazole derivatives have been incorporated into fluorescent probes for real-time monitoring of biological processes and the detection of key analytes within cellular environments. nih.gov

For example, pyrazole-containing compounds have been engineered as excited-state intramolecular proton-transfer (ESIPT) active sensors for detecting Cu²⁺ in cells and plants. nih.gov In another application, a hybrid molecule combining pyrazoline and a BODIPY dye was used for the ultrafast staining and long-term bioimaging of cells. nih.gov These examples underscore the versatility of the pyrazole scaffold in creating sophisticated tools for biological research, suggesting a promising area of exploration for this compound.

Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. mdpi.com The pyrazole ring is a particularly effective structural motif, or synthon, in this field due to its dual capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). nih.gov This allows for the formation of robust and predictable self-assembled architectures.

The 2-hydroxy-5-methylphenyl substituent provides additional functional sites—the hydroxyl group and the aromatic π-system—that can participate in a variety of non-covalent interactions, further guiding the assembly of molecules in the solid state. This combination of functionalities makes this compound a valuable building block for constructing complex and functional supramolecular materials.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π, Anion-π)

The solid-state structure of pyrazole-containing molecules is stabilized by a diverse array of non-covalent interactions. While the specific crystal structure of this compound is not detailed in the surveyed literature, analysis of closely related compounds, such as (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, provides significant insight into the likely interactions. nih.gov

Hydrogen Bonding : The primary interaction governing the assembly of N-unsubstituted pyrazoles is the N-H···N hydrogen bond, which connects molecules into dimers, chains, or more complex networks. nih.gov In addition, the hydroxyl group of the phenyl ring can participate in strong O-H···O or O-H···N hydrogen bonds. Intramolecular hydrogen bonds, such as O-H···O and C-H···N, are also observed, often forming stable six-membered ring motifs (S(6)). nih.gov

π-π Stacking : The aromatic nature of both the pyrazole and phenyl rings facilitates π-π stacking interactions. In related crystal structures, molecules are observed to stack in columns with significant π-π interactions between pyrazole and phenyl rings of adjacent molecules. nih.gov These interactions are characterized by inter-centroid distances that can range from approximately 3.5 Å to 3.9 Å. nih.gov

C-H···π Interactions : These weaker hydrogen bonds, where a C-H bond interacts with the face of an aromatic ring, play a crucial role in linking molecular columns and building three-dimensional networks. nih.gov

Anion-π Interactions : In coordination compounds or salts, interactions between an anion and the electron-deficient cavity of an aromatic ring can be a key stabilizing force in the crystal lattice. mdpi.com

Table 2: Examples of Non-Covalent Interactions in a (2-Hydroxy-5-methylphenyl)pyrazole Analogue

Interaction TypeDescriptionTypical Distance/GeometryReference
π–π InteractionsStacking between pyrazole and phenyl rings in adjacent molecules.Inter-centroid distances: 3.5278(10) Å to 3.8625(10) Å nih.gov
Intramolecular H-BondO—H···O and C—H···NForms S(6) ring motif nih.gov
C—H···π InteractionsLinks molecular columns into slabs.- nih.gov

Self-Assembly Processes and Topologies

The directional and reliable nature of the N-H···N hydrogen bond in pyrazoles drives their self-assembly into a variety of supramolecular topologies. nih.gov Depending on the steric and electronic influences of the substituents on the pyrazole ring, different arrangements can be favored. Common motifs observed in the solid state include:

Dimers : Two pyrazole molecules connect via a pair of N-H···N hydrogen bonds.

Trimers and Tetramers : Cyclic assemblies of three or four pyrazole units. researchgate.netmdpi.com

Catemers : Infinite one-dimensional chains formed by a continuous sequence of N-H···N hydrogen bonds. researchgate.netmdpi.com

In metal-organic coordination compounds, partially deprotonated pyrazole ligands can bridge metal centers, leading to the self-assembly of 1D linear or zig-zag chains. mdpi.com Furthermore, pyrazole complexes can exhibit homochiral self-assembly, where complexes of the same chirality recognize each other to form dimers held together by a combination of hydrogen bonds and π-π stacking. mdpi.com

Design of Functional Supramolecular Materials

The predictable self-assembly patterns and diverse non-covalent interactions associated with the (hydroxyphenyl)pyrazole scaffold make it an excellent building block for the bottom-up design of functional supramolecular materials. mdpi.com By modifying the substituents on either the pyrazole or phenyl rings, chemists can fine-tune the intermolecular forces to control the resulting solid-state architecture and, consequently, the material's properties.

This strategic design allows for the creation of materials with specific functions, such as:

Porous Organic Frameworks : The directional bonding can be used to create stable, porous structures with applications in gas storage and separation.

Luminescent Materials : The arrangement of molecules in the solid state, particularly through π-π stacking, can significantly influence the photoluminescent properties of the material. mdpi.com

Catalysts : Incorporating pyrazole ligands into metal-organic frameworks can yield materials with catalytic activity, where the properties are dictated by the structure of the supramolecular assembly. nih.gov

The combination of a robust hydrogen-bonding unit (pyrazole) and a versatile, functionalizable aromatic platform (2-hydroxy-5-methylphenyl) provides a powerful toolkit for crystal engineering and the development of new materials with tailored properties. mdpi.comresearchgate.net

Future Research Directions

Development of Novel Synthetic Strategies for the Chemical Compound

The synthesis of pyrazole (B372694) derivatives has progressed significantly from classical methods, such as the condensation of 1,3-diketones with hydrazines, to more sophisticated and efficient modern techniques. rsc.org Future research should focus on developing novel synthetic strategies for 3-(2-hydroxy-5-methylphenyl)pyrazole and its analogs that offer improved yields, selectivity, and sustainability.

Key areas for development include:

Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of environmentally benign solvents to reduce the ecological impact of the synthesis process. rsc.org

Catalytic Methods: The use of metal catalysts can facilitate pyrazole ring formation under mild conditions with high selectivity. rsc.org Future work could identify novel catalysts specifically tailored for hydroxyphenyl-substituted pyrazoles.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to creating libraries of pyrazole derivatives for screening. rsc.org

Advanced Cyclization Techniques: Research into novel cyclization reactions, such as the Algar–Flynn–Oyamada (AFO) reaction used to create pyranopyrazole systems from pyrazole-chalcone precursors, could lead to new fused heterocyclic systems built upon the this compound scaffold. rsc.org

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives
Synthetic StrategyDescriptionPotential Advantages for Future ResearchReference
Classical CondensationReaction of 1,3-dicarbonyl compounds with hydrazines.Well-established, simple starting materials. rsc.org
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates.Reduced reaction times, often higher yields. rsc.org
Green Chemistry MethodsEmploys solvent-free conditions or eco-friendly solvents.Reduced environmental impact, increased safety. rsc.org
Catalytic SynthesisUses metal catalysts to facilitate ring formation.High selectivity, mild reaction conditions. rsc.org
Multicomponent ReactionsCombines three or more reactants in a single pot.High efficiency, rapid generation of molecular diversity. rsc.org

Exploration of Undiscovered Biological Activities

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. rsc.orgsciensage.infoeurasianjournals.com While this compound itself has been explored for potential anti-inflammatory and analgesic effects, its full biological profile is far from characterized. tandfonline.com

Future research should aim to uncover new therapeutic applications by screening the compound and its derivatives against a wider range of biological targets. Promising avenues include:

Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes implicated in disease, such as 15-Lipoxygenase (15-LOX) in inflammation and neurodegeneration, or monoamine oxidase (MAO) in neurological disorders. nih.govresearchgate.net

Anticancer Activity: Screening against various cancer cell lines, as many pyrazole derivatives show anticancer activity by inhibiting protein kinases like EGFR or VEGFR-2. eurasianjournals.comnih.gov

Neuroprotective Effects: Given the prevalence of neuroprotective activity in other pyrazole compounds, assessing its potential to combat neurodegenerative diseases like Alzheimer's is a logical next step. rsc.orgresearchgate.net

Multi-Target Agents: Adopting a "one drug–multiple targets" strategy by designing derivatives that can modulate several biological targets simultaneously, which can be beneficial for complex diseases. researchgate.net

Agrochemical Applications: Expanding on its known use in developing fungicides and herbicides by investigating its efficacy against a broader range of plant pathogens and pests. tandfonline.com

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry provides powerful tools for understanding molecular behavior and guiding experimental research. eurasianjournals.com For this compound, advanced computational modeling can accelerate the discovery process and provide deep mechanistic insights without the need for extensive, time-consuming synthesis and testing.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of newly designed derivatives with their biological activity. tandfonline.comrsc.orgnih.gov This can predict the potency of hypothetical compounds and guide synthetic efforts toward more effective molecules. nih.gov

Molecular Docking: Performing docking studies to predict and analyze the binding interactions of the compound with the active sites of biological targets, such as COX-2, VEGFR-2, or MALT1. rsc.orgnih.govnih.gov This helps to explain observed biological activity and provides a structural basis for designing more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the complex and key interactions over time. rsc.orgeurasianjournals.com

Density Functional Theory (DFT): Applying DFT calculations to study the electronic structure, reactivity, and potential reaction mechanisms of the compound. sciensage.infonih.gov This can be used to understand its synthetic pathways and predict its behavior in various chemical environments, such as its potential as a corrosion inhibitor. sciensage.infonih.gov

Integration of the Chemical Compound into Advanced Materials

The unique structure of this compound, combining a stable heterocyclic ring with a phenolic group capable of hydrogen bonding and chelation, makes it an attractive candidate for material science applications. tandfonline.com While its use in coatings and adhesives has been noted, there is significant room for expansion. tandfonline.com

Future research should explore its integration into more advanced materials:

Fluorescent Sensors and Probes: The hydroxyphenyl-pyrazole moiety is a potential platform for an excited-state intramolecular proton transfer (ESIPT) process, which can result in dual-band fluorescence. rsc.org This property could be harnessed to develop highly sensitive fluorescent sensors for detecting metal ions or changes in the local environment.

Organic Light-Emitting Diodes (OLEDs): Compounds with unique photophysical properties are valuable in the development of new materials for OLEDs. The fluorescence potential of this pyrazole derivative merits investigation for such applications.

Corrosion Inhibitors: DFT studies have shown that pyrazole derivatives can be effective corrosion inhibitors for steel. sciensage.info The specific structure of this compound should be investigated for its ability to form a protective layer on metal surfaces.

Metal-Organic Frameworks (MOFs): The compound's ability to act as a ligand for metal ions could be exploited in the synthesis of novel MOFs with unique catalytic, storage, or separation properties.

Table 2: Potential Applications and Relevant Properties
Potential Application AreaKey Structural Feature/PropertyFuture Research FocusReference
Medicinal ChemistryPyrazole scaffold, hydroxyphenyl groupScreening for anticancer, neuroprotective, and enzyme inhibitory activities. tandfonline.comrsc.orgeurasianjournals.com
Advanced Materials (Sensors)Potential for ESIPT, fluorescenceInvestigating photophysical properties and response to analytes. rsc.org
AgrochemicalsKnown herbicidal/fungicidal activityBroadening the spectrum of activity against new pests and pathogens. tandfonline.com
Material ProtectionAbility to adsorb on metal surfacesExperimental and computational studies as a corrosion inhibitor. sciensage.info

Translational Research and Lead Optimization

Translational research aims to bridge the gap between basic scientific discoveries and real-world applications. For this compound, this involves identifying a promising biological activity (a "hit") and systematically modifying its structure to create an optimized "lead" compound with enhanced potency, selectivity, and drug-like properties.

The path forward for translational research includes:

Hit-to-Lead Campaigns: Once a validated biological activity is confirmed, a focused synthetic effort should be launched. This involves creating a small library of derivatives by modifying the substituents on both the phenyl and pyrazole rings.

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how each structural modification affects the compound's activity to build a clear SAR. nih.gov This is often guided by the computational models described in section 8.3.

ADME/T Profiling: In parallel with potency testing, future research must evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new analogs to ensure they have favorable characteristics for in vivo use. rsc.orgnih.gov

Hybrid Molecule Design: Creating hybrid molecules that combine the this compound core with other pharmacophores to enhance activity or target multiple pathways. nih.gov For example, creating pyrazole-isoxazoline or pyrazole-triazolopyrimidine conjugates has proven to be a successful strategy for other pyrazole-based leads. nih.govnih.gov

By pursuing these future research directions, the scientific community can fully elucidate the properties and potential of this compound, transforming it from a chemical intermediate into a valuable tool for medicine, materials science, and agriculture.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Hydroxy-5-methylphenyl)pyrazole, and how can reaction conditions be controlled to maximize yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions. For example, a related dihydropyrazole intermediate was synthesized by refluxing a trifluoromethyl-substituted diketone with hydrazine hydrate in ethanol . Key parameters include solvent choice (e.g., ethanol for solubility and stability), reaction time (4–7 hours for cyclization), and temperature (reflux conditions). To maximize yield, stoichiometric ratios of reactants and pH control (via glacial acetic acid) are critical. Purification via recrystallization or silica gel chromatography is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR): Proton NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, NH/OH protons as broad singlets). For example, dihydropyrazole intermediates show distinct doublets for CHA and CHB protons at δ 3.09–3.74 ppm .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1660 cm⁻¹, NH/OH stretches at ~3450 cm⁻¹) .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., M⁺ peaks for pyrazole derivatives).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data when unexpected intermediates form during synthesis?

Unexpected intermediates (e.g., dihydropyrazoles instead of pyrazoles) often arise due to the electron-withdrawing effects of substituents, stabilizing intermediates . To address this:

  • Use single-crystal X-ray diffraction (SHELX programs) to unambiguously determine structures. For example, SHELXL refines hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing dihydropyrazole intermediates) .
  • Validate with differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways.
  • Compare experimental data with computational models (e.g., DFT calculations for bond angles/planarity) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and bioactivity?

Substituents like hydroxyl (–OH) and methyl (–CH3) groups modulate electronic and steric properties:

  • Electronic Effects: –OH enhances hydrogen-bonding capacity (e.g., O–H⋯N interactions in crystal packing ), improving solubility and target binding. Methyl groups increase lipophilicity, affecting membrane permeability .
  • Steric Effects: Bulky substituents (e.g., trifluoromethyl) hinder rotation, stabilizing planar conformations critical for bioactivity. For example, COX-2 inhibitors require specific substitution patterns for selective binding .
  • Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., –CF3) show enhanced anti-inflammatory activity by modulating NF-κB pathways .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in drug discovery?

  • In Silico Docking: Predict binding affinities to targets (e.g., COX-2, peroxiredoxin 5) using AutoDock or Schrödinger .
  • Pharmacophore Modeling: Identify essential functional groups (e.g., –OH for hydrogen bonding, pyrazole ring for π-π stacking) .
  • Biological Assays: Test derivatives in cell-based models (e.g., anti-TMV activity ) or enzyme inhibition assays (e.g., COX-2 inhibition in human whole blood ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Standardize Assay Conditions: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
  • Validate Mechanisms: Confirm target engagement via Western blot (e.g., p53 upregulation) or enzyme activity assays .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for IC50 variability) .

Experimental Design

Q. What strategies optimize the synthesis of pyrazole derivatives for high-throughput screening?

  • Parallel Synthesis: Use automated reactors to vary substituents (e.g., –OCH3, –CF3) under controlled conditions .
  • Green Chemistry: Employ ethanol/water solvent systems to reduce toxicity .
  • Quality Control: Implement LC-MS for real-time purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.